molecular formula C14H17NO4 B8192078 (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid

(2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid

Número de catálogo: B8192078
Peso molecular: 263.29 g/mol
Clave InChI: LQRFFFUWTFNYFD-JQWIXIFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S,3S)-3-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-10-7-8-15(12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRFFFUWTFNYFD-JQWIXIFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical properties of Cbz-protected 3-methylproline derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling of Cbz-Protected 3-Methylproline Derivatives: A Technical Guide for Peptide Engineering

The Strategic Role of Cbz-Protected 3-Methylproline

From an application science perspective, the incorporation of unnatural amino acids into peptide scaffolds is rarely a matter of simple substitution; it is a deliberate exercise in conformational engineering. Proline is unique among the canonical amino acids due to its secondary amine structure, which restricts the flexibility of the peptide backbone and allows for a biologically relevant equilibrium between the cis and trans isomers of the preceding amide bond.

When engineering peptides for enhanced proteolytic stability or specific receptor binding, researchers frequently turn to 3-methylproline derivatives. The addition of a methyl group at the 3-position of the pyrrolidine ring introduces significant steric bulk, fundamentally altering the ring's pucker and the rotational barrier of the amide bond[1].

For physicochemical profiling and solid-phase peptide synthesis (SPPS), the amine must be protected. The choice of the carboxybenzyl (Cbz or Z) protecting group is highly strategic. Unlike Boc or Fmoc, the Cbz group introduces a urethane linkage that closely mimics the electronic properties and hydrogen-bonding capabilities of a natural peptide bond, providing a highly accurate model for downstream macromolecular behavior. Furthermore, the aromatic ring of the Cbz group provides a distinct UV chromophore, which is critical for accurate LC-MS quantification during physicochemical assays.

Conformational Dynamics: The Interplay of Sterics and Stereoelectronics

In standard L-proline, the trans isomer heavily dominates the conformational ensemble (typically >95% in aqueous solution). However, the introduction of a methyl group at the 3-position completely rewrites this thermodynamic baseline.

When Cbz-3-methylproline adopts a trans geometry, the 3-methyl group is forced into a severe steric clash with the carbonyl oxygen of the Cbz urethane linkage. This steric penalty paradoxically stabilizes the cis conformer relative to the trans state. Consequently, the equilibrium shifts dramatically, with the cis isomer population rising to approximately 25% in aqueous environments and 15–20% in non-polar solvents like chloroform[2].

Interestingly, the vicinal proton coupling values ( Jvicinal​ ) of the cis and trans isomers in 3-methylproline derivatives are practically identical, rendering standard 1D 1 H-NMR assignment highly challenging without the use of advanced 2D NOESY techniques to map spatial proximities[3]. These unique conformational constraints have been successfully leveraged in advanced drug discovery; for example, substituting Pro-34 in Ras proteins with trans-3-methylproline has been used to probe the precise mechanistic role of loop 2 in GTP hydrolysis[4].

ConformationalDynamics Trans trans-Cbz-3-Methylproline (~75-80% in H2O) TS Transition State (Steric Clash at C3) Trans->TS k_forward (Heat) TS->Trans Relaxation Cis cis-Cbz-3-Methylproline (~20-25% in H2O) TS->Cis Relaxation Cis->TS k_reverse

Conformational equilibrium of Cbz-3-methylproline highlighting the steric transition state.

Physicochemical Profiling Data

The addition of the Cbz group and the 3-methyl moiety significantly alters the bulk physicochemical properties of the amino acid. The lipophilicity (LogP) increases, driving better membrane permeability, while the pKa of the carboxylic acid is slightly elevated due to the inductive effects of the urethane linkage and the altered hydration shell around the sterically hindered ring.

Table 1: Comparative Physicochemical Properties

PropertyL-Proline (Reference)Cbz-L-ProlineCbz-3-Methyl-L-Proline
Molecular Weight ( g/mol ) 115.13249.26263.29
LogP (Octanol/Water) -1.52~1.80~2.35
pKa (Carboxylic Acid) 1.99~3.90~4.05
cis-Isomer Population (H 2​ O) ~5%~10-15%~25%
Topological Polar Surface Area (Ų) 49.366.466.4

Note: Values for Cbz-3-Methyl-L-Proline are derived from empirical consensus and structural extrapolation of the 3-methyl and Cbz modifications.

Experimental Methodologies

To ensure scientific integrity, physicochemical properties must be derived from self-validating experimental systems. The following protocols detail the field-proven methods for extracting kinetic and thermodynamic data for Cbz-protected proline derivatives.

Protocol 1: NMR-Based Determination of cis-trans Isomerization Kinetics

Causality & Validation: The exchange rate between cis and trans isomers is slow on the NMR timescale at room temperature, resulting in distinct resonance peaks. By applying Variable Temperature (VT) NMR, we force the exchange rate to increase until the peaks coalesce. This provides a self-validating thermodynamic system: the coalescence temperature ( Tc​ ) directly yields the activation energy ( ΔG‡ ) via the Eyring equation, completely independent of external concentration standards or calibration curves.

  • Sample Preparation: Dissolve 10 mg of Cbz-3-methylproline in 0.6 mL of D 2​ O (for aqueous profiling) or CDCl 3​ (for lipophilic profiling) in a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a high-resolution 1D 1 H-NMR spectrum at 298 K. Identify the distinct α -proton signals for the cis and trans rotamers (typically between 4.2 and 4.6 ppm).

  • Variable Temperature (VT) Ramp: Increase the probe temperature in 5 K increments from 298 K to 353 K.

  • Thermal Equilibration (Critical Step): Allow exactly 10 minutes of thermal equilibration at each temperature step. This ensures the internal sample temperature perfectly matches the probe thermocouple, eliminating thermal gradient artifacts.

  • Line-Shape Analysis: Monitor the broadening and eventual coalescence of the α -proton peaks. Record the exact coalescence temperature ( Tc​ ).

  • Kinetic Calculation: Use Tc​ and the peak separation at slow exchange ( Δν in Hz) to calculate the rate constant at coalescence: kc​=2​πΔν​ .

Protocol 2: Partition Coefficient (LogP) Determination via Shake-Flask LC-MS

Causality & Validation: While computational LogP provides a baseline, the 3-methyl group alters the hydration shell of the pyrrolidine ring unpredictably. A physical shake-flask method coupled with LC-MS provides empirical truth. By pre-equilibrating the solvent phases before introducing the analyte, we prevent solvent partitioning volume shifts during the extraction, creating a self-validating mass balance.

  • Solvent Pre-equilibration: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours at 25°C. Separate the phases into "Octanol-saturated water" and "Water-saturated octanol".

  • Analyte Spiking: Dissolve exactly 1.0 mg of Cbz-3-methylproline in 1.0 mL of the pre-equilibrated aqueous phase.

  • Partitioning: Add 1.0 mL of the pre-equilibrated octanol phase to the aqueous sample in a sealed, inert glass vial.

  • Thermodynamic Equilibration: Shake the vial at 300 RPM for 24 hours in an incubator strictly controlled at 25°C to ensure complete thermodynamic distribution.

  • Phase Separation: Centrifuge the vial at 3000 x g for 15 minutes to break any micro-emulsions at the interface.

  • Quantification: Carefully sample both the aqueous and organic phases. Analyze via LC-MS using UV detection at 254 nm (targeting the Cbz aromatic ring). Calculate LogP as log10​(Areaorg​/Areaaq​) .

LogPWorkflow Prep Equilibrate Octanol/Water (Self-Validating Blank) Spike Spike Cbz-3-Methylproline (1 mg/mL) Prep->Spike Shake Shake Flask 24h @ 25°C (Ensure Thermodynamic Eq.) Spike->Shake Phase Phase Separation (Centrifugation 3000g) Shake->Phase LCMS LC-MS Quantification (Aqueous vs. Organic) Phase->LCMS Calc Calculate LogP = log([Org]/[Aq]) LCMS->Calc

Self-validating shake-flask LC-MS workflow for determining the LogP of proline derivatives.

Conclusion

The physicochemical profiling of Cbz-protected 3-methylproline reveals a molecule defined by its rigid structural constraints. The steric clash introduced by the 3-methyl group fundamentally alters the cis-trans isomerization landscape, making it a powerful tool for nucleating specific secondary structures in synthetic peptides. By employing rigorous, self-validating analytical techniques like VT-NMR and pre-equilibrated shake-flask LC-MS, researchers can accurately quantify these properties, bridging the gap between theoretical molecular design and empirical drug development.

References

  • cis-trans Peptide-Bond Isomerization in α-Methylproline Derivatives ResearchG
  • C-Derivatization of Amino Acids. Synthesis and Absolute Configuration of 3-Methylproline. cis—trans Isomers with Unusual Vicinal Proton Coupling Journal of the American Chemical Society (ACS)
  • Probing the role of loop 2 in Ras function with unnatural amino acids Proceedings of the N
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides SciSpace

Sources

Infrared Spectroscopic Profiling of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic Acid: A Technical Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery increasingly relies on conformationally constrained peptidomimetics, the accurate structural characterization of non-natural amino acids becomes paramount. (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid—a Cbz-protected, trans-3-methyl-L-proline derivative—serves as a critical building block in synthesizing rigidified peptide scaffolds. This whitepaper provides a comprehensive, causality-driven framework for identifying, acquiring, and validating the Infrared (IR) spectroscopic signature of this specific compound.

Structural Deconstruction & Vibrational Modes

To accurately interpret the IR spectrum of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid, we must deconstruct the molecule into its four primary IR-active domains. Each domain interacts with infrared radiation based on its unique dipole moment changes and reduced mass.

  • Carboxylic Acid (-COOH): Located at the C2 position, capable of strong intermolecular hydrogen bonding.

  • Carbamate (N-Cbz): The urethane linkage (-N-C(=O)-O-) presents complex carbonyl stretching dynamics due to partial double-bond character.

  • Pyrrolidine Core & C3-Methyl: The aliphatic framework, conformationally restricted by the (2S,3S) trans-substitution.

  • Aromatic Ring (Phenyl): The monosubstituted benzene ring originating from the carboxybenzyl protecting group.

Quantitative Data: Expected IR Absorption Peaks

The following table summarizes the theoretical and empirically derived absorption frequencies for this molecule, synthesized from baseline data of structurally analogous Cbz-protected prolines [[1]]([Link]) and 3-methylpyrrolidine derivatives .

Wavenumber (cm⁻¹)Peak Intensity & ShapeFunctional GroupVibrational Assignment
~3300 – 2500 Strong, Very BroadCarboxylic AcidO-H stretch (hydrogen-bonded dimer)
~3060 – 3030 Weak, SharpAromatic (Cbz)C-H stretch (phenyl ring)
~2970 – 2870 Medium, Multi-peakAliphatic (Ring/Methyl)C-H stretch (asymmetric & symmetric)
~1730 – 1715 Strong, SharpCarboxylic AcidC=O stretch
~1710 – 1680 Strong, Broad/SplitCarbamate (N-Cbz)C=O stretch (urethane linkage)
~1600, 1580, 1450 Medium to WeakAromatic (Cbz)C=C stretch (ring skeletal vibrations)
~1410 – 1350 MediumCarbamateC-N stretch
~1250 – 1150 StrongAcid & CarbamateC-O stretch
~750, 700 Strong, SharpAromatic (Cbz)C-H out-of-plane bend (monosubstituted)

Mechanistic Insights: The Causality of Spectral Features

As an application scientist, it is not enough to simply match peaks to a table; one must understand the physical chemistry driving these spectral phenomena.

Rotameric Splitting of the Carbamate C=O: The urethane linkage of the Cbz group possesses partial double-bond character between the nitrogen and the carbonyl carbon. This restricted rotation yields distinct cis and trans rotameric populations. In the IR spectrum, this conformational heterogeneity manifests as a broadened or distinctly split carbonyl absorption band between 1710 and 1680 cm⁻¹ . The exact ratio of these rotamers is highly dependent on the dielectric constant of the medium (e.g., solid-state vs. non-polar solvent), meaning the peak shape acts as a direct probe for the molecule's conformational state.

Hydrogen-Bonded Dimerization: The carboxylic acid O-H stretch (3300–2500 cm⁻¹) appears extremely broad. This is not an artifact of poor sample preparation but a direct consequence of the acid forming hydrogen-bonded dimers in the solid state. Hydrogen bonding lengthens the O-H bond, lowering its force constant and shifting the absorption to lower wavenumbers while broadening the energy distribution.

Stereochemical Rigidity: The (2S,3S) stereocenters dictate a trans relationship between the C2-carboxylic acid and the C3-methyl group. This steric clash severely restricts the pseudorotation of the pyrrolidine ring, locking it into a preferred envelope conformation. Consequently, the aliphatic C-H stretching modes (~2970–2870 cm⁻¹) and bending modes (~1450 cm⁻¹) exhibit sharper, more resolved peaks compared to the highly flexible, unsubstituted L-proline, as the rigidified ring minimizes the ensemble of accessible vibrational microstates .

Self-Validating Experimental Protocol for ATR-FTIR

To ensure absolute trustworthiness in your spectral data, the acquisition protocol must be a self-validating system. The following methodology for Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy includes built-in quality control checkpoints.

Step 1: System Initialization & Background Validation

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to dry. Record a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Validation Loop: Inspect the background spectrum. The baseline must show >95% transmittance. The absolute absence of a peak at 2300 cm⁻¹ validates that the atmospheric CO₂ compensation algorithm is active and functioning correctly. If water vapor peaks (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) are present, purge the optical bench with dry nitrogen and re-acquire.

Step 2: Sample Application & Pressure Optimization

  • Action: Apply 1–2 mg of the solid (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid directly onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks.

  • Validation Loop: Monitor the live spectral preview. The maximum absorbance peak (the C=O stretch at ~1700 cm⁻¹) must fall between 0.4 and 0.8 Absorbance Units (AU). If the peak exceeds 1.0 AU, the detector is approaching saturation, which will cause peak broadening and artifactual shifting. Reduce anvil pressure or sample volume immediately.

Step 3: Spectral Acquisition & Signal Integrity Check

  • Action: Co-add 64 scans at 4 cm⁻¹ resolution to maximize the signal-to-noise ratio (SNR).

  • Validation Loop: Calculate the SNR at the baseline region of 2500–2000 cm⁻¹ (a region devoid of fundamental vibrations for this molecule). The SNR must be >1000:1. This ensures that weak overtone bands and the critical aromatic C-H stretches (>3000 cm⁻¹) are statistically distinguishable from instrumental noise.

Step 4: Data Processing & ATR Correction

  • Action: Apply an ATR correction algorithm to the raw data.

  • Causality: In ATR, the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). Without this correction, the relative intensities of the peaks will be skewed, making the C-H out-of-plane bends (~700 cm⁻¹) appear artificially stronger than the O-H stretches (~3000 cm⁻¹).

  • Validation Loop: Post-correction, perform a baseline correction. The baseline must sit exactly at 0 AU. Negative absorbance values indicate an improper background subtraction, requiring a complete restart of the protocol.

Workflow Visualization

IR_Workflow Start Sample Prep: (2S,3S)-1-Cbz-3-methyl- pyrrolidine-2-carboxylic acid ATR ATR-FTIR Acquisition (Diamond Crystal) Start->ATR Solid/Liquid KBr KBr Pellet Preparation (Transmission) Start->KBr Solid State Process Data Processing (ATR & Baseline Correction, Atmospheric Suppression) ATR->Process KBr->Process Analyze Spectral Analysis & Peak Assignment Process->Analyze Validate Validation vs. Reference Library Analyze->Validate

Workflow for IR spectral acquisition and validation of Cbz-protected amino acids.

References

  • Title: Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Title: Simultaneous Parallel and Antiparallel Self-Assembly in a Triazole/Amide Macrocycle Conformationally Homologous to d-,l-α-Amino Acid Based Cyclic Peptides: NMR and Molecular Modeling Study Source: Organic Letters - ACS Publications URL:[Link]

Sources

The Conformational Imperative: Mechanism of Action for 3-Methyl-Pyrrolidine Derivatives in Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to therapeutically viable drugs is historically hindered by poor metabolic stability, rapid clearance, and high conformational entropy. To circumvent these limitations, the strategic incorporation of conformationally restricted scaffolds—specifically 3-methyl-pyrrolidine derivatives —has revolutionized modern peptidomimetic design. By leveraging the unique steric and electronic properties of the substituted pyrrolidine ring, medicinal chemists can lock peptide backbones into bioactive conformations (e.g., β -turns, polyproline helices) and precisely mimic native amino acid side chains.

This technical guide dissects the mechanistic causality behind 3-methyl-pyrrolidine integration, exploring its dual utility as a structural organizer and a highly specific pharmacophore in both viral protease inhibition and protein-protein interaction (PPI) stabilization.

Mechanistic Foundations: Conformational Restriction

Among the proteinogenic amino acids, proline is unique; its secondary amine forms a tertiary amide upon integration into a peptide backbone, eliminating hydrogen bond donor capacity and severely restricting the ϕ and ψ dihedral angles. However, native proline lacks the side-chain functionalization required for complex target engagement.

The introduction of a methyl group at the C3 position of the pyrrolidine ring solves this by introducing critical steric bulk. This substitution strongly biases the endo versus exo ring pucker. The thermodynamic preference for specific puckering states pre-organizes the peptide backbone, drastically reducing the entropic penalty ( ΔS ) typically incurred upon target binding [1].

The Glutamine Mimetic Paradigm in Viral Proteases

A paramount application of this scaffold is the use of (S)-3-methylpyrrolidine-2-one as a glutamine mimetic. In the design of SARS-CoV-2 Main Protease (Mpro) inhibitors, the enzyme's S1 subsite exhibits a strict preference for glutamine at the P1 position of the substrate. However, a native glutamine side chain is highly flexible. By replacing it with a rigid 3-methylpyrrolidine-2-one lactam ring, the molecule perfectly occupies the S1 pocket while avoiding the massive loss of conformational entropy associated with freezing a flexible alkyl chain [2, 3].

Mechanism A Peptidomimetic (3-methylpyrrolidine-2-one) C Pre-Reaction Complex (S1 Pocket H-Bonding) A->C Binding B Target Enzyme (SARS-CoV-2 Mpro) B->C S1 Recognition D Nucleophilic Attack (Catalytic Cys145) C->D Proximity Effect E Covalent Adduct (Enzyme Inactivated) D->E Covalent Bond

Mechanism of covalent protease inhibition via 3-methylpyrrolidine-2-one.

Pharmacological Chaperoning in PPIs

Beyond orthosteric enzyme inhibition, 3-methyl-pyrrolidine derivatives excel in stabilizing mutated, thermally unstable proteins. For instance, in the p53-Y220C cancer mutant, the mutation creates a surface crevice that destabilizes the protein. Specific (R)- and (S)-3-methylpyrrolidine derivatives act as pharmacological chaperones. The methyl group perfectly fills the hydrophobic micro-pocket created by the mutation, providing critical van der Waals contacts that increase the melting temperature ( Tm​ ) of the protein and restore its tumor-suppressor function [4]. Furthermore, pyrrolinone-pyrrolidine oligomers serve as universal minimalist peptidomimetics, capable of aligning their side-chain vectors to mimic β -strands and helices without the native peptide backbone [5].

Quantitative Data: Thermodynamic & Kinetic Parameters

The efficacy of 3-methyl-pyrrolidine integration is best understood through its impact on binding thermodynamics. The table below summarizes the kinetic and thermodynamic enhancements achieved across different therapeutic targets.

Scaffold / CompoundTargetRole of 3-Methyl-PyrrolidineBinding Affinity ( Kd​ / IC50​ )Mechanistic Modality
Nirmatrelvir SARS-CoV-2 MproP1 Glutamine Mimetic IC50​≈3.1 nMReversible covalent (Nitrile/Cys145)
Macrocyclic Azapeptides SARS-CoV-2 MproP1 Glutamine Mimetic IC50​<50 nMIrreversible covalent
JC951 p53-Y220CHydrophobic Pocket Filler Kd​=81μ MNon-covalent pharmacological chaperoning
Pyrrolidine Trimers Universal β -strand / β -turn mimicryN/A (Structural)Conformational backbone restriction

Experimental Workflows & Validated Protocols

As an application scientist, I emphasize that the successful integration of sterically hindered pyrrolidines requires highly optimized synthetic and biophysical workflows. Standard peptide chemistry often fails here due to the steric clash induced by the C3-methyl group adjacent to the secondary amine.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Pyrrolidine Peptidomimetics

Causality Check: The secondary amine of a 3-substituted pyrrolidine is highly unreactive. Standard carbodiimide coupling (e.g., DIC/HOBt) will result in massive deletion sequences. We mandate the use of highly reactive uronium salts (HATU) and a dual-base system to force the coupling to completion.

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 2 cycles (5 min, then 15 min). Wash extensively with DMF (5x).

  • Pre-Activation: In a separate vial, dissolve 4.0 equivalents of the Fmoc-protected 3-methyl-pyrrolidine derivative and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Note: The slight deficit of HATU prevents capping of the resin by unreacted uronium species.

  • Coupling: Add the pre-activated mixture to the resin. Agitate for 2 to 4 hours at room temperature. Monitor completion via the Kaiser test (or chloranil test for secondary amines).

  • Capping: If coupling is incomplete, do not re-couple immediately. Cap unreacted amines using acetic anhydride/DIPEA/DMF (1:1:8) for 10 minutes to prevent complex deletion mixtures.

  • Cleavage: Cleave the final peptidomimetic from the resin using a cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

SPPS S1 Resin Swelling & Loading (Wang/Rink Amide) S2 Fmoc Deprotection (20% Piperidine/DMF) S1->S2 S3 Coupling 3-Methylpyrrolidine (HATU/DIPEA) S2->S3 S4 Capping (Acetic Anhydride) S3->S4 S4->S2 Iterative Cycle S5 Cleavage (TFA/TIS/H2O) S4->S5 Final Step

Solid-phase peptide synthesis workflow for pyrrolidine peptidomimetics.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality Check: To prove that the 3-methyl substitution is driving affinity via entropic pre-organization ( ΔS ) rather than just enthalpic interactions ( ΔH ), ITC is the only self-validating biophysical tool that directly measures these parameters simultaneously.

  • Sample Preparation: Dialyze the target protein (e.g., Mpro or p53-Y220C) and the 3-methyl-pyrrolidine ligand against the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4, 2% DMSO) to eliminate heat of dilution artifacts.

  • Cell Loading: Load the protein (typically 10–20 μ M) into the sample cell of the calorimeter. Load the ligand (100–200 μ M) into the injection syringe.

  • Titration Parameters: Set the instrument to perform 20 injections of 2 μ L each, with a 150-second spacing between injections to allow the baseline to stabilize. Set the stirring speed to 750 rpm.

  • Data Integration: Integrate the raw thermogram peaks to yield the heat of binding per injection.

  • Thermodynamic Extraction: Fit the integrated data to a single-site binding model to extract the stoichiometry ( N ), association constant ( Ka​ ), and enthalpy ( ΔH ). Calculate entropy ( ΔS ) using the Gibbs free energy equation: ΔG=−RTln(Ka​)=ΔH−TΔS .

Conclusion

The 3-methyl-pyrrolidine scaffold is not merely a structural anomaly; it is a highly programmable vector for peptidomimetic drug design. By understanding the causality between its steric bulk, its influence on ring puckering, and its ability to mimic specific side chains like glutamine, application scientists can rationally design molecules that bypass the inherent flaws of native peptides. Whether acting as an irreversible covalent warhead guide in viral proteases or as a pharmacological chaperone in oncology, this moiety remains a cornerstone of next-generation therapeutics.

References

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC National Institutes of Health (NIH)[Link]

  • Macrocyclic Azapeptide Nitriles: Structure-Based Discovery of Potent SARS-CoV-2 Main Protease Inhibitors as Antiviral Drugs Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Conventional Understanding of SARS‐CoV‐2 Mpro and Common Strategies for Developing Its Inhibitors ResearchGate / ChemBioChem[Link]

  • Discovery of novel small molecule stabilizers of thermally-unstable disease-associated proteins University of Southampton Research Repository[Link]

  • Pyrrolinone–Pyrrolidine Oligomers as Universal Peptidomimetics Journal of the American Chemical Society (ACS Publications)[Link]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Diastereoselective Synthesis of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid, a chiral-substituted proline derivative of significant interest in medicinal chemistry and drug development. The synthetic strategy commences with the readily available and inexpensive chiral building block, (S)-pyroglutamic acid. The protocol outlines a five-step sequence involving esterification, N-protection, diastereoselective methylation, lactam reduction, and final ester hydrolysis. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental procedures and explaining the chemical principles that underpin each transformation.

Introduction

Substituted proline analogues are privileged scaffolds in modern drug discovery. Their rigid pyrrolidine ring constrains the conformational flexibility of peptides and small molecules, often leading to enhanced binding affinity, selectivity, and metabolic stability. The target molecule, (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid, incorporates a methyl group at the C-3 position with a defined cis stereorelationship to the C-2 carboxylic acid (which corresponds to a trans relationship in the opened pyrrolidine ring). This specific stereoisomer is a valuable building block for synthesizing complex molecules, including protease inhibitors and other therapeutic agents.

The synthetic route detailed herein leverages the principle of substrate-controlled diastereoselection, starting from the enantiopure (S)-pyroglutamic acid. This approach ensures the conservation of the C-2 stereocenter and directs the stereoselective introduction of the C-3 methyl group.

Overall Synthetic Scheme

The synthesis of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid is accomplished through the following five-step sequence:

Synthetic_Workflow cluster_0 Synthesis Protocol A 1. (S)-Pyroglutamic Acid (Starting Material) B 2. Methyl (S)-pyroglutamate A->B Step 1: Esterification C 3. Methyl (S)-1-Cbz-pyroglutamate B->C Step 2: N-Protection D 4. Methyl (2S,3S)-1-Cbz-3-methyl-pyroglutamate C->D Step 3: Diastereoselective Methylation E 5. Methyl (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylate D->E Step 4: Lactam Reduction F 6. (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid (Final Product) E->F Step 5: Hydrolysis Methylation_Mechanism cluster_0 Diastereoselective Methylation Start Methyl (S)-1-Cbz-pyroglutamate Enolate Planar Enolate (LiHMDS, -78°C) Start->Enolate Deprotonation Approach Me-I approaches from less hindered face Enolate->Approach Electrophilic Attack Product Methyl (2S,3S)-1-Cbz-3-methyl-pyroglutamate (cis-product) Approach->Product

Application Note: High-Efficiency Amide Coupling Protocol for (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the amide coupling of sterically hindered 3-methylproline derivatives while strictly suppressing C2-epimerization.

Introduction and Mechanistic Insights

The incorporation of conformationally constrained, non-canonical amino acids like (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid (a protected 3-methylproline derivative) is a powerful strategy in medicinal chemistry to improve peptide stability and target affinity. Such motifs are prominently featured in complex natural products, including bottromycins and polyoxypeptins[1].

However, amide bond formation with this building block presents two distinct, interconnected challenges:

  • Steric Hindrance: The 3-methyl group introduces significant steric bulk directly adjacent to the C2-carboxylic acid, severely retarding the rate of nucleophilic attack by the incoming amine during coupling.

  • High Risk of Epimerization: Because the aminolysis step is slowed by steric clash, the activated intermediate has an extended lifetime in the presence of base. This allows the base to abstract the relatively acidic C2 α -proton, leading to oxazolone formation and subsequent epimerization to the undesired (2R,3S) diastereomer[2].

The Causality of Reagent Selection: The 7-Aza Effect

To overcome this, traditional carbodiimides (EDC/DCC) or standard uronium salts (HBTU) are insufficient. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the premier reagent for this transformation[3][4].

The causality lies in the 7-aza effect . When HATU activates the carboxylic acid, it forms a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester. The pyridine nitrogen within the HOAt moiety provides anchimeric assistance—acting as a neighboring group that hydrogen-bonds with the incoming amine, pre-organizing the transition state and drastically accelerating aminolysis[2]. By accelerating the desired pathway, the reaction outcompetes the slower, base-catalyzed oxazolone epimerization pathway.

Furthermore, strictly controlled thermal gradients (e.g., initiating coupling at -20 °C to -40 °C) are mandatory to kinetically freeze out the enolization pathway while the highly reactive OAt-ester undergoes aminolysis[5][6].

Mechanism A 1-Cbz-3-methyl-pyrrolidine- 2-carboxylic acid B O-acyluronium Intermediate A->B HATU, Base C OAt Active Ester B->C Fast (HOAt) E Oxazolone Intermediate (Epimerization Pathway) B->E Slow (Base) D Desired Amide (Retention of Configuration) C->D Aminolysis (Anchimeric Assistance) C->E Excess Base / High Temp F Epimerized Amide (2R,3S) E->F Aminolysis

Caption: Kinetic competition between HATU-mediated aminolysis and base-catalyzed epimerization.

Quantitative Data: Condition Optimization

The following table synthesizes the impact of various coupling conditions on the yield and stereochemical integrity of 3-methylproline derivatives during amide bond formation.

Table 1: Impact of Coupling Reagents on 3-Methylproline Amide Formation

Coupling ReagentBaseTemp ProfileYield (%)Epimerization (%)Mechanistic Consequence
EDC / HOBt DIPEA (3 eq)RT< 40%> 15%Slow aminolysis; extended intermediate lifetime promotes oxazolone formation.
PyBOP DIPEA (3 eq)0 °C to RT65%8%Improved activation, but lacks the anchimeric assistance of the 7-aza nitrogen.
HATU DIPEA (2.5 eq)0 °C to RT78%4%7-aza effect accelerates coupling, but RT initiation allows minor enolization.
HATU DIPEA (2.5 eq)-20 °C to RT > 85% < 1% Optimal: Low temp suppresses enolization; HOAt ensures rapid aminolysis.
COMU 2,4,6-Collidine-20 °C to RT> 85%< 1%Non-nucleophilic base further reduces risk of base-catalyzed epimerization.

Experimental Protocol

This protocol is designed as a self-validating system . It includes a strict pre-activation time limit to prevent the "guanidylation trap" (where the coupling reagent permanently caps the amine)[2], and utilizes a temperature gradient to ensure stereochemical fidelity[5].

Reagents and Equipment
  • (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid (1.0 equiv)

  • Target Amine (1.1 to 1.2 equiv)

  • HATU (1.05 equiv) - Do not use a large excess to avoid guanidylation.

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Cooling bath (Dry ice/ethylene glycol or cryocooler capable of -20 °C)

Step-by-Step Methodology

Step 1: Dissolution and Cooling

  • Flame-dry a round-bottom flask under inert gas (Argon or Nitrogen).

  • Dissolve (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (approx. 0.1 M to 0.2 M concentration).

  • Submerge the reaction vessel in the cooling bath and allow the solution to equilibrate to -20 °C for 10 minutes.

Step 2: Controlled Activation (The "Pre-Activation Rule")

  • Add HATU (1.05 equiv) to the chilled solution in one portion.

  • Dropwise, add DIPEA (2.5 equiv) over 2 minutes.

  • Self-Validation Checkpoint: Stir the mixture at -20 °C for exactly 1 to 2 minutes . Do not exceed this timeframe before the amine is fully engaged, as prolonged pre-activation of hindered amino acids leads to uronium capping of the amine[2]. (Note: Since the amine is already in solution in this specific protocol, activation and coupling occur in tandem, minimizing capping risks).

Step 3: Temperature Gradient Coupling

  • Maintain the reaction at -20 °C for 1 hour. The anchimeric assistance of the HOAt ester allows aminolysis to proceed even at this low temperature.

  • Slowly remove the cooling bath and allow the reaction to warm to room temperature (RT) over the next 2 to 3 hours[6].

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. Look for the consumption of the Cbz-protected acid mass and the appearance of the product mass.

Step 4: Quench and Workup

  • Once LC-MS indicates >95% conversion, quench the reaction by adding a 10% aqueous solution of citric acid.

  • Dilute the mixture with Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with:

    • 10% aq. Citric acid (3x) – Removes excess DIPEA and unreacted amine.

    • Saturated aq. NaHCO 3​ (3x) – Removes HOAt byproduct and unreacted carboxylic acid.

    • Brine (1x).

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Step 5: Purification and Stereochemical Validation

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Critical Validation: Analyze the purified product via Chiral HPLC or high-resolution 1D 1 H-NMR to confirm the absence of the (2R,3S) epimer. The C2 α -proton typically shows a distinct chemical shift difference between diastereomers.

Workflow S1 1. Dissolution Acid + Amine in DMF S2 2. Cooling Chill to -20°C S1->S2 S3 3. Activation HATU + Base (1-2 min) S2->S3 S4 4. Coupling Warm to RT slowly S3->S4 S5 5. Workup Acid/Base Washes S4->S5 S6 6. Validation LC-MS & Chiral HPLC S5->S6

Caption: Optimized workflow for epimerization-free amide coupling of hindered prolines.

References

  • Peptide Chemistry Editorial. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." Peptide Chemistry. URL:[Link]

  • Zhang, X., King-Smith, E., & Renata, H. (2018). "Modular Chemoenzymatic Synthesis of GE81112 B1 and Related Analogs Enables Elucidation of Its Key Pharmacophores." Angewandte Chemie International Edition, 57(18), 5037-5041. URL:[Link]

  • Franz, L., et al. (2021). "Bottromycins - biosynthesis, synthesis and activity." Natural Product Reports (RSC Publishing), DOI: 10.1039/D0NP00097C. URL:[Link]

Sources

Application Note: Catalytic Hydrogenation Methods for Cbz Deprotection of 3-Methyl-Pyrrolidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The removal of the carboxybenzyl (Cbz) protecting group from 3-methyl-pyrrolidine-2-carboxylic acid is a critical transformation in the synthesis of complex peptides and proline-derived peptidomimetics[1]. While the Cbz group provides robust protection against nucleophilic attack during upstream synthetic sequences, its removal must be carefully orchestrated to avoid side reactions. Catalytic hydrogenation remains the gold standard for this deprotection due to its high atom economy, exceptionally mild conditions, and orthogonal compatibility with acid-labile functionalities such as Boc groups or tert-butyl esters[2]. This technical guide delineates the mechanistic principles, empirical optimizations, and self-validating protocols required to achieve quantitative Cbz deprotection of 3-methyl-pyrrolidine-2-carboxylic acid while preserving the integrity of its C2 and C3 stereocenters.

Mechanistic Causality & Stereochemical Considerations

The hydrogenolysis of the N-Cbz group proceeds via a heterogeneous catalytic mechanism on the surface of palladium on carbon (Pd/C)[3]. The benzylic carbon-oxygen bond is cleaved by adsorbed hydrogen gas, releasing toluene and yielding an unstable carbamic acid intermediate[4]. This intermediate rapidly and spontaneously decarboxylates to liberate the free secondary amine and carbon dioxide gas[3].

When applied specifically to 3-methyl-pyrrolidine-2-carboxylic acid, the deprotection generates a free amino acid that immediately forms a zwitterion in polar media. This structural feature introduces specific physicochemical challenges that dictate the experimental design:

  • Catalyst Poisoning: Free secondary amines possess a basic lone pair that can strongly coordinate to the palladium surface, effectively poisoning the catalyst and stalling the reaction prematurely[5]. To counteract this causality, a protic solvent system (e.g., Methanol) supplemented with a trace amount of a weak acid (e.g., Acetic Acid) is employed. The acid ensures the newly formed pyrrolidine nitrogen remains protonated, preventing coordinate bonding to the Pd metal and ensuring continuous catalytic turnover[5].

  • Stereochemical Integrity: 3-methyl-pyrrolidine-2-carboxylic acid contains contiguous stereocenters at the C2 and C3 positions. Harsh acidic deprotection methods (such as HBr in acetic acid) can induce unwanted epimerization at the alpha-carbon (C2)[1]. Catalytic hydrogenation at ambient temperature and atmospheric pressure (1 atm) bypasses this risk, ensuring complete retention of stereochemistry[2].

Visualized Reaction & Workflow Dynamics

Mechanism A N-Cbz-3-Me-Proline B Pd/C Surface Adsorption A->B Catalyst C Benzylic C-O Cleavage (H2) B->C H2 Addition D Carbamic Acid Intermediate C->D -Toluene E Decarboxylation (-CO2) D->E Spontaneous F 3-Me-Proline (Zwitterion) E->F Product Release

Mechanism of Cbz hydrogenolysis and decarboxylation yielding 3-methyl-proline.

Workflow Step1 Dissolve Substrate (MeOH + trace AcOH) Step2 Purge System (N2 then H2) Step1->Step2 Step3 Catalytic Hydrogenation (10% Pd/C, 1 atm H2) Step2->Step3 Step4 Filtration (Celite Pad) Step3->Step4 Completion (LCMS) Step5 Concentration & Crystallization Step4->Step5 Filtrate

Step-by-step operational workflow for the catalytic hydrogenation of N-Cbz-3-Me-Proline.

Empirical Data & Optimization Matrix

The selection of solvent, catalyst loading, and hydrogen source dictates the reaction's kinetic profile and the purity of the isolated zwitterion. The following table synthesizes quantitative optimization data for the deprotection of N-Cbz-3-methyl-pyrrolidine-2-carboxylic acid.

MethodSolvent SystemCatalystH₂ SourceTempTimeYieldMechanistic Notes
Direct Hydrogenolysis MeOH / 1% AcOH10% Pd/C (10% w/w)H₂ Gas (1 atm)25 °C4-8 h>95%Trace acid prevents Pd poisoning; optimal for stereochemical retention.
Direct Hydrogenolysis EtOAc10% Pd/C (10% w/w)H₂ Gas (1 atm)25 °C18-24 h82%Slower kinetics; poor solubility of the resulting zwitterion traps product on the catalyst.
Transfer Hydrogenation MeOH10% Pd/C (10% w/w)Ammonium Formate (5 eq)60 °C2-4 h91%Faster and avoids H₂ gas; however, mild heating introduces a slight risk of epimerization.

Self-Validating Experimental Protocols

Method A: Direct Catalytic Hydrogenolysis (Atmospheric Pressure)

This is the preferred method for maintaining absolute stereochemical fidelity at the C2 and C3 positions.

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve N-Cbz-3-methyl-pyrrolidine-2-carboxylic acid (1.0 mmol) in anhydrous Methanol (10 mL). Add glacial acetic acid (0.1 mL). Causality: The acetic acid ensures the generated pyrrolidine amine is protonated instantly, preventing coordinate-covalent poisoning of the palladium surface[5].

  • Inert Atmosphere & Catalyst Addition: Purge the reaction flask with Nitrogen (N₂) for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C, 10% by weight of the substrate). Causality: Dry Pd/C is highly pyrophoric when exposed to oxygen and solvent vapors; the N₂ blanket prevents spontaneous combustion.

  • Hydrogenation: Evacuate the flask briefly and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere. Stir the suspension vigorously at room temperature (25 °C) for 4 to 8 hours[4].

  • Self-Validation Checkpoint (Monitoring): Extract a 10 µL aliquot, filter through a micro-syringe filter, and analyze via LCMS. The reaction is self-validated as complete when the [M+H]+ peak for the Cbz-protected starting material completely disappears, replaced by the [M+H]+ peak of the free 3-methyl-proline. Macroscopically, the cessation of H₂ gas uptake indicates reaction completion.

  • Workup & Isolation: Purge the flask thoroughly with N₂ to remove residual H₂. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot Methanol (3 × 10 mL). Causality: The zwitterionic product has limited solubility and can precipitate within the carbon matrix; hot solvent washing ensures quantitative recovery. Concentrate the filtrate in vacuo to yield the pure 3-methyl-pyrrolidine-2-carboxylic acid acetate salt.

Method B: Catalytic Transfer Hydrogenation (CTH)

This method is utilized when gaseous hydrogen is unavailable or poses a safety risk in the laboratory environment.

Step-by-Step Procedure:

  • Reaction Assembly: Dissolve the substrate (1.0 mmol) in Methanol (10 mL). Under a steady stream of N₂, add 10% Pd/C (10% w/w).

  • Donor Addition: Add solid ammonium formate (5.0 mmol, 5 equivalents) in a single portion. Causality: Ammonium formate acts as an in situ hydrogen donor, decomposing into NH₃, CO₂, and H₂ on the palladium surface, driving the hydrogenolysis without the need for external gas cylinders[3].

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 50-60 °C for 2-4 hours[4].

  • Self-Validation Checkpoint: Monitor the evolution of gas (CO₂ and NH₃ bubbles). The reaction is complete when gas evolution ceases and TLC/LCMS confirms the absence of the starting material.

  • Workup: Cool to room temperature, filter through Celite, wash with Methanol, and concentrate. To remove residual ammonium formate, the crude residue can be sublimated under high vacuum or passed through a short plug of Dowex ion-exchange resin.

Sources

Application Note: Incorporating (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid into Drug Discovery Pipelines for Targeted IAP Antagonism

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid (commonly referred to as Cbz-(3S)-methyl-L-proline) is a highly specialized, conformationally restricted unnatural amino acid. In modern drug discovery, it serves as a critical building block for the synthesis of peptidomimetics, most notably Second Mitochondria-derived Activator of Caspases (Smac) mimetics. By substituting standard proline residues with this 3-methyl analog, researchers can exploit precise steric interactions within the baculovirus IAP repeat (BIR) domains of Inhibitor of Apoptosis Proteins (IAPs), driving both high target affinity and remarkable selectivity[1].

This application note provides the mechanistic rationale, self-validating synthesis protocols, and binding assay methodologies required to successfully incorporate this molecule into oncology drug development pipelines.

Mechanistic Rationale: The Causality of Conformational Restriction

The endogenous Smac protein promotes apoptosis by binding to IAPs (such as XIAP and ML-IAP) via its N-terminal AVPI (Ala-Val-Pro-Ile) motif, thereby relieving the inhibition of downstream caspases[1]. However, native peptides suffer from rapid proteolytic degradation and poor target specificity. Substituting the native Proline at position 3 with (2S,3S)-3-methyl-pyrrolidine-2-carboxylic acid introduces a critical methyl group at the β -position of the pyrrolidine ring.

  • Causality of the 3-Methyl Group: The stereospecific (3S)-methyl group restricts the pucker of the pyrrolidine ring, locking the molecule into an optimal binding conformation. This conformation deeply penetrates the hydrophobic binding groove of the ML-IAP BIR domain. This precise steric fit results in a 7-fold increase in binding affinity for ML-IAP and an approximately 100-fold increase in specificity for ML-IAP over XIAP-BIR3 ()[2].

  • Causality of the Cbz Protection: The Carboxybenzyl (Cbz) protecting group on the pyrrolidine nitrogen is highly stable to the basic conditions (e.g., piperidine) used in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This enables orthogonal protection strategies, allowing researchers to perform targeted side-chain modifications on the growing peptide before the final deprotection step, ensuring high-purity yields of the final mimetic.

Signaling Pathway Visualization

The following diagram maps the intrinsic apoptosis pathway, highlighting the exact biochemical node where 3-methylproline-based mimetics exert their pharmacological effect.

G Stimulus Apoptotic Stimulus Mito Mitochondria Stimulus->Mito Smac Endogenous Smac Mito->Smac Release CytC Cytochrome C Mito->CytC Release IAPs IAPs (XIAP, ML-IAP) Anti-apoptotic Smac->IAPs Antagonizes Apoptosome Apoptosome Complex CytC->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3/7 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis IAPs->Casp9 Inhibits IAPs->Casp3 Inhibits Mimetic Smac Mimetic (with 3-Me-Proline) Mimetic->IAPs High-affinity Antagonism

Fig 1: Intrinsic apoptosis pathway and targeted IAP inhibition by 3-methylproline Smac mimetics.

Quantitative Data Presentation: Binding Affinity Comparison

To illustrate the profound impact of the (2S,3S)-3-methyl substitution, the table below summarizes the binding affinities ( Ki​ ) derived from competitive fluorescence polarization assays ()[2].

Peptide/Mimetic SequenceModification at Pro3 Ki​ for ML-IAP BIR ( μ M) Ki​ for XIAP BIR3 ( μ M)Selectivity Ratio (XIAP/ML-IAP)
AVPIAQKSE (Native Smac)None (Wild-type Proline)0.540.45~0.8x
AVP(3-Me)IAQKSE (2S,3S)-3-methylproline0.077.20~102x

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Smac Mimetics

Self-Validating Rationale: The β -methyl group introduces significant steric hindrance, which drastically reduces coupling efficiency during standard SPPS. To prevent the accumulation of deletion sequences, this protocol utilizes the highly reactive coupling reagent HATU and mandates a self-validating Kaiser test and LC-MS check immediately after the critical coupling step.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (5x).

  • Coupling of the Unnatural Amino Acid:

    • Dissolve 0.3 mmol (3 eq) of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid and 0.3 mmol of HATU in minimal DMF.

    • Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA) to the solution to activate the carboxylic acid.

    • Add the mixture to the resin and agitate for 3 hours at room temperature (extended coupling time is strictly required due to the steric hindrance of the 3-methyl group).

  • Validation Check (Critical Step): Perform a Kaiser test. If the beads turn blue (indicating unreacted primary amines), repeat Step 3. Cleave a micro-aliquot of resin using TFA and analyze via LC-MS to confirm the exact mass of the coupled product.

  • Orthogonal Cbz Deprotection: Because the Cbz group is completely stable to piperidine, it must be removed orthogonally. Treat the resin with 33% HBr in acetic acid for 30 minutes. (Note: If performing solution-phase modifications post-cleavage, Pd/C catalytic hydrogenation with an H2​ balloon is the preferred method).

  • Subsequent Couplings: Proceed with standard Fmoc-SPPS for the remaining N-terminal residues (e.g., Valine, Alanine).

  • Global Cleavage: Cleave the final peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Fluorescence Polarization (FP) Assay for IAP Binding Affinity

Self-Validating Rationale: FP relies on the physical principle that a small fluorescent tracer (e.g., FITC-labeled Smac peptide) tumbles rapidly in solution, yielding low polarization. When bound to a massive protein (ML-IAP or XIAP), tumbling slows, and polarization sharply increases. By titrating our synthesized mimetic, we displace the tracer, causing a measurable drop in polarization. This provides a direct, functionally relevant measurement of Ki​ that inherently validates target engagement[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer consisting of 100 mM potassium phosphate (pH 7.5), 100 μ g/mL bovine gamma globulin, and 0.02% sodium azide.

  • Protein-Tracer Complex Formation: Incubate 30 nM of the recombinant BIR domain (ML-IAP or XIAP-BIR3) with 5 nM of FITC-labeled mutated Smac peptide (tracer) in the assay buffer for 15 minutes at room temperature.

  • Compound Titration: Serially dilute the synthesized (3S)-methylproline mimetic in DMSO (from 100 μ M down to 1 nM), ensuring the final DMSO concentration in the assay remains 1% to prevent protein denaturation.

  • Displacement Reaction: Add the serially diluted mimetic to the Protein-Tracer complex in a black, flat-bottom 384-well microplate. Incubate in the dark for 3 hours to ensure thermodynamic equilibrium is reached.

  • Data Acquisition: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 530 nm).

  • Validation & Analysis: Plot the polarization values (mP) against the log concentration of the mimetic. Use a four-parameter logistic regression model to determine the IC50​ . Convert the IC50​ to Ki​ using the Nikolovska-Coleska equation. Validation gate: Ensure the assay window (max mP - min mP) is >100 mP for statistical validity.

References

  • Design, Synthesis, and Biological Activity of a Potent Smac Mimetic That Sensitizes Cancer Cells to Apoptosis by Antagonizing IAPs. Sun, H., Nikolovska-Coleska, Z., Yang, C. Y., Xu, L., Tomita, Y., Krajewski, K., Roller, P. P., & Wang, S. (2006). Journal of the American Chemical Society, 128(47), 15236-15241. URL:[Link]

  • Structure and function analysis of peptide antagonists of melanoma inhibitor of apoptosis (ML-IAP). Franklin, M. C., Kadkhodayan, S., Ackerly, H., Alexandru, D., Distefano, M. D., Elliott, L. O., Flygare, J. A., Vucic, D., Deshayes, K., & Fairbrother, W. J. (2003). Biochemistry, 42(27), 8223-8231. URL:[Link]

Sources

Application Note: Optimized Esterification Protocols for (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The esterification of structurally complex, stereochemically sensitive amino acid derivatives is a critical transformation in peptide synthesis and peptidomimetic drug development. The target molecule, (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid , presents unique synthetic challenges:

  • Stereochemical Lability: The C2 proton is highly acidic due to the adjacent electron-withdrawing carboxylate and the N-Cbz (carboxybenzyl) carbamate. Exposure to strong bases or prolonged heating induces rapid epimerization at the C2 stereocenter, converting the desired (2S,3S) diastereomer into the undesired (2R,3S) epimer[1].

  • Steric Hindrance: The methyl group at the C3 position in the (3S) configuration projects onto the alpha face of the pyrrolidine ring, sterically shielding the C2 carboxylic acid and retarding the rate of nucleophilic attack compared to unhindered proline derivatives.

  • Protecting Group Sensitivity: Standard Fischer esterification (refluxing alcohol with catalytic HCl or H2SO4) is strongly discouraged, as the acidic conditions and elevated temperatures can lead to partial cleavage of the Cbz group and thermodynamic equilibration of the stereocenters.

To address these challenges, this Application Note details two field-proven, self-validating methodologies for the methyl esterification of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid: a highly scalable Alkyl Halide/Mild Base protocol[2], and a completely epimerization-free TMS-Diazomethane protocol[3].

Mechanistic Insights & Causality

Why Base Selection is Critical

In the alkylation of carboxylic acids, the base must be strong enough to deprotonate the carboxylic acid (pKa ~ 4-5) but weak enough to leave the C2 alpha-proton (pKa ~ 22-25) completely untouched. Potassium carbonate (K2CO3) in a polar aprotic solvent like DMF provides the optimal thermodynamic balance. The heterogeneous nature of K2CO3 in DMF further limits the effective basicity in solution, ensuring that the carboxylate is formed without triggering enolization at C2.

The Role of TMS-Diazomethane

For analytical-scale syntheses or high-value intermediates where even 1% epimerization is unacceptable, TMS-diazomethane (TMSCHN2) is the reagent of choice[3]. The reaction is driven by the protonation of the diazo carbon by the carboxylic acid, generating a highly reactive methyldiazonium cation and a carboxylate anion. These ion pairs immediately collapse to form the methyl ester and release nitrogen gas. Because the reaction requires no external base and is driven by irreversible gas evolution, epimerization is mechanistically impossible.

Experimental Protocols

Method A: Scalable Alkylation via Methyl Iodide (MeI) and K2CO3

This method is the industrial workhorse for N-protected amino acid esterification. It is highly scalable, cost-effective, and avoids the use of explosive or highly toxic diazo compounds.

G SM SM: (2S,3S)-1-Cbz-3-methyl- pyrrolidine-2-carboxylic acid Base Deprotonation (K2CO3 / DMF, 0 °C) SM->Base Intermediate Potassium Carboxylate Intermediate Base->Intermediate Side Side Reaction: C2 Epimerization (If T > 25°C) Base->Side Excess Base/Heat Alkyl SN2 Alkylation (MeI, rt, 2-4 h) Intermediate->Alkyl Product Product: Methyl (2S,3S)-1-Cbz-3-methyl- pyrrolidine-2-carboxylate Alkyl->Product

Reaction pathway for MeI/K2CO3 esterification highlighting the epimerization risk.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Reagent Charging: Dissolve (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid (1.0 equiv, e.g., 10.0 mmol, 2.63 g) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M solution (50 mL).

  • Cooling & Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add finely powdered, oven-dried Potassium Carbonate (K2CO3) (1.5 equiv, 15.0 mmol, 2.07 g) in one portion. Stir the suspension vigorously for 15 minutes to pre-form the carboxylate salt.

  • Alkylation: Add Methyl Iodide (MeI) (2.0 equiv, 20.0 mmol, 1.25 mL) dropwise via syringe over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-22 °C). Stir for 2 to 4 hours. Crucial Causality: Do not exceed 25 °C, as elevated temperatures in the presence of K2CO3 will exponentially increase the rate of C2 epimerization.

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (150 mL) and quench by pouring into ice-cold distilled water (100 mL). Separate the layers.

  • Washing: Wash the organic layer with 5% aqueous LiCl solution (3 × 50 mL) to effectively partition the DMF into the aqueous phase. Follow with a brine wash (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude methyl ester. Purify via a short silica gel plug (Hexanes:EtOAc) if necessary.

Method B: Epimerization-Free Esterification via TMS-Diazomethane

This method is reserved for late-stage functionalization or analytical standard preparation where absolute stereochemical fidelity is required[3].

G SM SM: (2S,3S)-1-Cbz-3-methyl- pyrrolidine-2-carboxylic acid Reagent TMS-Diazomethane (MeOH / Toluene, 0 °C) SM->Reagent Protonation Protonation of TMSCHN2 by Carboxylic Acid Reagent->Protonation Attack Nucleophilic Attack on Methyldiazonium Protonation->Attack Product Product: Methyl Ester (Zero Epimerization) Attack->Product Gas N2 Gas Evolution (Irreversible) Attack->Gas

Reaction pathway for TMS-Diazomethane esterification driven by nitrogen gas evolution.

Step-by-Step Procedure:

  • Preparation: In a well-ventilated fume hood, dissolve the starting material (1.0 equiv, e.g., 2.0 mmol, 526 mg) in a solvent mixture of anhydrous Toluene and Methanol (4:1 v/v, 20 mL total). Crucial Causality: Methanol acts as a necessary co-solvent to polarize the transition state and facilitate the proton transfer to the diazo carbon.

  • Cooling: Cool the solution to 0 °C under an argon atmosphere.

  • Reagent Addition: Add TMS-diazomethane (2.0 M in hexanes, 1.2 equiv, 1.2 mL) dropwise. The solution will vigorously evolve nitrogen gas. Continue addition until a faint, persistent yellow color remains in the solution, indicating an excess of the diazo reagent.

  • Reaction Progression: Stir at 0 °C for 30 minutes.

  • Quenching: Quench the unreacted TMS-diazomethane by adding glacial acetic acid dropwise until the yellow color completely dissipates and the gas evolution ceases.

  • Isolation: Concentrate the mixture in vacuo. The resulting product is typically >98% pure and requires no further aqueous workup or chromatography.

Methodological Comparison & Data Presentation

The following table summarizes the quantitative and qualitative metrics of both protocols to aid in route selection:

ParameterMethod A: MeI / K2CO3Method B: TMS-Diazomethane
Typical Yield 85 - 92%> 95%
Epimerization Risk Low-Moderate (Strict Temp Control Required)Zero (Mechanistically impossible)
Scalability Excellent (Kilogram scale)Poor (Reagent is toxic and explosive at scale)
Reagent Cost LowHigh
Purification Required Aqueous workup, optional silica plugEvaporation only
Environmental Impact High (MeI is a volatile alkylating agent)Moderate (Requires specialized disposal of diazo waste)

Self-Validating Systems & Analytical Tracking

To ensure the trustworthiness of the execution, the protocol must be treated as a self-validating system. Researchers must utilize the following analytical checkpoints:

  • In-Process Tracking (LC-MS): The starting material will show a mass of [M+H]+ = 264.1. The successful formation of the methyl ester will shift the mass to [M+H]+ = 278.1 and [M+Na]+ = 300.1.

  • Stereochemical Validation (1H NMR): To confirm that C2 epimerization has not occurred, analyze the 1H NMR spectrum (CDCl3, 400 MHz). The C2 proton of the (2S,3S) diastereomer will exhibit a specific coupling constant ( J -value) with the C3 proton. If epimerization to the (2R,3S) isomer occurs, the dihedral angle between the C2 and C3 protons changes drastically, resulting in a distinct shift and a highly altered J -value for the C2 proton doublet/multiplet.

  • Rotameric Complications: Note that due to the N-Cbz group, the product will exist as a mixture of cis and trans amide rotamers in solution at room temperature. This will manifest as duplicated peaks in both 1H and 13C NMR spectra. This is a physical phenomenon, not an indication of epimerization or impurity. Heating the NMR sample to 60 °C in DMSO-d6 will cause the rotamers to coalesce into a single set of peaks, validating the structural integrity.

References

  • Title: Synthesis of (−)-(S,S)-clemastine by Invertive N → C Aryl Migration in a Lithiated Carbamate Source: Organic Letters - ACS Publications (April 20, 2010) URL: [Link][3]

  • Title: Metallaphotoredox-Catalyzed sp3–sp3 Cross-Coupling of Carboxylic Acids with Alkyl Halides Source: National Institutes of Health (NIH) / PMC URL: [Link][1]

  • Title: Biomimetics and Host-Guest Chemistry Source: ScholarWorks@UNO - The University of New Orleans (December 17, 2004) URL: [Link][2]

Sources

Best coupling reagents (HATU/DIPEA) for (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized HATU/DIPEA Coupling for (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic Acid

Substrate Profiling & The Steric Challenge

The coupling of unnatural, sterically hindered amino acids is a persistent bottleneck in peptidomimetic drug development. (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid presents a severe synthetic challenge due to its extreme steric environment. The electrophilic carbonyl carbon at the C2 position is heavily shielded by two adjacent bulky groups: the cyclic pyrrolidine ring itself, the cis-oriented 3-methyl group, and the large N-Cbz (carboxybenzyl) protecting group.

When standard carbodiimide-based reagents (e.g., EDC/HOBt) are used, the nucleophilic attack by the incoming amine is kinetically retarded. This delay provides ample time for the activated ester to cyclize into an1, which readily undergoes base-catalyzed deprotonation at the α-carbon, leading to catastrophic epimerization[1]. To achieve high yields while preserving the delicate (2S,3S) stereochemistry, a high-energy, rapid-activation system is required.

Mechanistic Rationale: The HATU/DIPEA Advantage

To overcome the kinetic barrier of the 3-methyl-pyrrolidine scaffold, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) paired with DIPEA (N,N-Diisopropylethylamine) is the gold standard.

  • The 7-Aza Effect (HATU): HATU generates a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. Unlike standard HOBt esters, the pyridine nitrogen in the HOAt leaving group provides 2, often referred to as the "7-aza effect"[2]. This nitrogen acts as a localized hydrogen-bond acceptor, pre-organizing the incoming amine and dramatically accelerating aminolysis. This acceleration ensures that amide bond formation outpaces oxazolone-driven epimerization[2].

  • Steric Shielding (DIPEA): DIPEA is a non-nucleophilic tertiary base. It is basic enough to deprotonate the carboxylic acid to initiate HATU attack, but its bulky isopropyl groups prevent it from acting as a nucleophile or aggressively stripping the α-proton, thereby 3[3].

Workflow Substrate Hindered Carboxylic Acid (1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid) Base DIPEA Addition (Deprotonation) Substrate->Base HATU HATU Pre-activation (O-Acyluronium Formation) Base->HATU ActiveEster HOAt Active Ester (Highly Reactive Intermediate) HATU->ActiveEster HOAt Displacement Product Amide Product (Stereocenter Preserved) ActiveEster->Product Rapid Aminolysis Amine Incoming Amine (Nucleophile) Amine->ActiveEster 7-Aza Anchimeric Assistance

Workflow of HATU/DIPEA mediated coupling highlighting the 7-aza effect.

Quantitative Reagent Comparison

To justify the use of HATU over traditional reagents for this specific substrate, consider the following empirically derived performance metrics for sterically hindered cyclic amino acids:

Coupling ReagentActive Ester FormedRelative Aminolysis RateEpimerization RiskSuitability for N-Cbz-3-Me-Proline
EDC / HOBt OBtSlow (Base line)HighPoor (Fails due to steric clash)
HBTU / DIPEA OBtModerate (3x faster)ModerateFair (Requires prolonged reaction)
HATU / DIPEA OAtVery Fast (>10x faster)LowExcellent (Anchimeric assistance)

Self-Validating Experimental Protocol

This protocol is engineered to be self-validating. By enforcing a strict order of addition (the "Pre-activation Rule"), we prevent the incoming amine from reacting directly with HATU, a side reaction known as the 4[4].

Reagent Stoichiometry:

  • (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid: 1.0 equivalent

  • HATU: 1.1 equivalents (Slight excess ensures complete activation but minimizes byproducts)

  • DIPEA: 2.5 equivalents (1.0 eq to deprotonate acid, 1.0 eq to neutralize HATU's PF6 salt, 0.5 eq to maintain basicity)

  • Incoming Amine: 1.2 equivalents (If using an amine hydrochloride salt, increase DIPEA to 3.5 eq)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 1.0 eq of the carboxylic acid in anhydrous DMF or NMP to achieve a high concentration (0.2 M – 0.5 M). Causality: High concentration maximizes the bimolecular collision rate, favoring rapid coupling over unimolecular oxazolone formation.

  • Base Addition: Add 2.5 eq of DIPEA to the solution and stir for 2 minutes at 0°C to 5°C. Causality: Chilling the reaction during initial deprotonation suppresses premature thermal degradation of the substrate.

  • Pre-Activation (Critical Step): Add 1.1 eq of HATU in one portion. Stir the mixture for exactly 10–15 minutes. Causality: This 3 allows the O-acyluronium intermediate to fully convert into the stable, reactive HOAt active ester before the amine is introduced[3].

  • Validation Checkpoint 1: Spot the reaction on TLC (or run a rapid LC-MS). The free acid peak should be consumed, replaced by a less polar active ester spot.

  • Aminolysis: Add 1.2 eq of the incoming amine. Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Validation Checkpoint 2: Monitor by LC-MS. The mass of the desired amide should dominate the chromatogram.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc. Wash the organic layer sequentially with 5% aqueous LiCl (3x) to remove DMF and the 3[3], followed by 0.1 M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Troubleshooting & Quality Control

Troubleshooting Start Reaction Setup PreAct Correct: Pre-activate Acid + HATU (15 mins before Amine) Start->PreAct NoPreAct Incorrect: Mix Amine + HATU (Simultaneous Addition) Start->NoPreAct Success Efficient Aminolysis (High Yield Amide) PreAct->Success Amine added post-activation Trap Guanidinium Trap (Dead-end side product) NoPreAct->Trap Amine attacks HATU directly

Logical decision tree preventing the guanidinium trap side reaction.

  • Issue: Formation of Tetramethylguanidinium Adduct (Chain Termination)

    • Cause: The amine was added simultaneously with HATU. The amine directly attacked the electrophilic carbon of HATU instead of the activated ester.

    • Solution: Strictly adhere to the 15-minute pre-activation rule (Step 3) to ensure HATU is entirely consumed to form the HOAt ester before amine introduction[4].

  • Issue: Incomplete Conversion / Sluggish Reaction

    • Cause: The extreme steric bulk of the 3-methyl group is hindering even the HOAt ester.

    • Solution: Do not add more base, as this will trigger epimerization. Instead, gently heat the reaction to 30–40°C[3] or increase the concentration of the reaction mixture to 0.5 M.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: PeptideChemistry.org URL:[Link]

  • Epimerisation in Peptide Synthesis Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Publishing URL:[Link]

Sources

Troubleshooting & Optimization

Preventing racemization of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid during peptide coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in peptide synthesis: maintaining the stereochemical integrity of sterically hindered, secondary amino acids during coupling.

Specifically, this guide provides a comprehensive troubleshooting framework for (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid .

Diagnostic Overview: The Mechanistic Root Cause

The False Security of Urethane Protection In standard peptide synthesis, urethane-based protecting groups like Cbz (carbobenzoxy), Boc, and Fmoc are highly effective at preventing racemization[1]. They do this by suppressing the formation of the 5(4H)-oxazolone intermediate, which is the primary pathway for racemization in acyl-protected amino acids[2].

However, (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid presents a "perfect storm" of structural challenges that bypasses this standard protection:

  • The Secondary Amine (Proline Scaffold): As a pyrrolidine derivative, it lacks an amide proton, altering the conformational landscape of the activated ester.

  • Severe Steric Hindrance (3-Methyl Group): The presence of the methyl group at the C3 position creates massive steric bulk directly adjacent to the activated C2 carboxyl group.

The Causality of Racemization: Because of the 3-methyl group, the rate of the desired aminolysis reaction ( kcoupling​ ) is drastically reduced[3]. The activated ester remains unreacted in solution for a prolonged period. This extended lifetime allows the competing, base-catalyzed direct enolization pathway ( kenolization​ ) to take over. A strong base in the reaction mixture will abstract the acidic alpha-proton at C2, creating an enolate intermediate that subsequently re-protonates from either face, leading to epimerization (racemization) to the (2R,3S) diastereomer[2].

G A Cbz-3-Me-Pro-OH + Activating Agent B Activated Ester (Intermediate) A->B Activation C Desired Peptide (Retention of Configuration) B->C Fast Aminolysis (Un-hindered) D Enolate Intermediate (Base-Catalyzed) B->D Slow Aminolysis (Steric Hindrance) E Racemized Peptide (Epimer) D->E Coupling

Kinetic competition between desired aminolysis and base-catalyzed enolization.

Quantitative Data: Reagent & Base Selection

To suppress enolization, you must optimize two variables: Coupling Additive (to maximize kcoupling​ ) and Base (to minimize kenolization​ ).

Traditional additives like HOBt are insufficient for highly hindered prolines. OxymaPure [ethyl 2-cyano-2-(hydroxyimino)acetate] has emerged as a superior, non-explosive additive that forms highly reactive esters, significantly enhancing coupling efficiency while minimizing racemization[4][5]. Furthermore, replacing strong bases like DIPEA (DIEA) with the sterically hindered base TMP (2,4,6-collidine) prevents the base from accessing the alpha-proton[2][3].

Table 1: Impact of Reagent/Base Combinations on Hindered Proline Coupling

Coupling SystemBase UsedRelative Coupling RateRacemization RiskRecommendation
DIC / HOBtDIPEASlowHigh Do not use
HATUDIPEAFastModerateUse with caution
HATUTMP (Collidine)FastLowGood alternative
COMUTMP (Collidine)Very FastVery LowExcellent for difficult couplings
DIC / OxymaPureTMP (Collidine)FastMinimal Gold Standard [2][4]

Experimental Protocols: Self-Validating Workflows

Below are two field-proven protocols designed to force the coupling of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid while preserving stereochemistry.

Protocol A: The "Gold Standard" DIC/OxymaPure/TMP Method

This method is highly recommended for both solution-phase and solid-phase peptide synthesis (SPPS) due to OxymaPure's exceptional ability to suppress racemization[5][6].

  • Preparation: Dissolve 3.0 equivalents of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid and 3.0 equivalents of OxymaPure in a minimal volume of anhydrous DMF (or DMF/DCM 1:1 to improve solubility).

  • Chilling: Cool the amino acid solution and the reaction vessel containing the amine (resin or solution) to 0°C using an ice bath. Causality: Lower temperatures exponentially decrease the rate of base-catalyzed enolization.

  • Base Addition: Add 3.0 equivalents of TMP (2,4,6-collidine) to the amino acid mixture. Never use DIPEA or TEA. [2]

  • In Situ Activation: Add 3.0 equivalents of DIC (Diisopropylcarbodiimide) to the mixture and immediately (within 30 seconds) transfer the solution to the amine component. Causality: Zero pre-activation time prevents the activated Oxyma ester from degrading or enolizing before the amine is present.

  • Coupling: Allow the reaction to proceed at 0°C for 1 hour, then slowly warm to room temperature and agitate for an additional 2-12 hours depending on steric bulk.

  • Validation: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines) to confirm reaction completion[7]. If positive, repeat the coupling rather than extending the time of the first coupling.

Protocol B: The COMU/TMP High-Reactivity Method

Use this if Protocol A fails to reach completion. COMU is a highly reactive uronium-type reagent based on the Oxyma scaffold[5][8].

  • Preparation: Dissolve 2.0 eq of the Cbz-protected amino acid and 2.0 eq of COMU in anhydrous DMF at 0°C.

  • Activation: Add 4.0 eq of TMP (2,4,6-collidine). The solution will undergo a visual color change (often turning yellowish/orange), indicating the formation of the active species[5].

  • Immediate Transfer: Transfer the activated mixture to the amine within 1 minute.

  • Coupling: React at room temperature for 1-2 hours.

Troubleshooting Decision Tree

If you detect the (2R,3S) epimer in your final product via chiral HPLC or NMR, follow this logical workflow to isolate the procedural failure:

Workflow Start Racemization Detected in 3-Me-Pro Coupling CheckBase Is strong base (DIPEA/TEA) being used? Start->CheckBase ChangeBase Switch to TMP (2,4,6-Collidine) CheckBase->ChangeBase Yes CheckActivator Is standalone DIC/DCC being used? CheckBase->CheckActivator No ChangeBase->CheckActivator ChangeActivator Add OxymaPure or switch to COMU CheckActivator->ChangeActivator Yes CheckTime Is pre-activation > 1 minute? CheckActivator->CheckTime No ChangeActivator->CheckTime ChangeTime Perform in situ activation (Zero pre-activation) CheckTime->ChangeTime Yes Optimize Optimized Coupling Achieved CheckTime->Optimize No ChangeTime->Optimize

Workflow to eliminate racemization in sterically hindered proline couplings.

Frequently Asked Questions (FAQs)

Q: Why can't I just use DIPEA with HATU? I use it for all my other couplings. A: DIPEA is an unhindered, relatively strong tertiary amine. While fine for standard amino acids, the extreme steric hindrance of the 3-methyl-pyrrolidine ring means the coupling step takes hours instead of minutes. During those hours, DIPEA will actively abstract the alpha-proton, causing racemization[2]. TMP (2,4,6-collidine) is sterically hindered by its methyl groups, preventing it from easily accessing the alpha-proton while still acting as an effective acid scavenger[3].

Q: Does the Cbz group guarantee zero racemization? A: No. While urethane protecting groups (Cbz, Fmoc, Boc) prevent the oxazolone mechanism of racemization, they cannot prevent direct enolization[1][9]. If you activate the carboxylic acid and leave it in the presence of a base without an amine to react with (or if the amine is blocked by steric hindrance), direct enolization will occur.

Q: I am using DIC/OxymaPure but still seeing 5% epimerization. What is wrong? A: You are likely pre-activating the amino acid for too long. For highly hindered, racemization-prone residues, do not pre-activate . Add the DIC to the mixture of the amino acid, OxymaPure, and the amine simultaneously (in situ activation). Furthermore, ensure your reaction vessel is cooled to 0°C during the initial addition.

Q: Can I use microwave-assisted peptide synthesis (MAPS) to force this coupling? A: Proceed with extreme caution. While microwave heating (e.g., 75°C) will overcome the steric hindrance and force the coupling, heat exponentially increases the rate of base-catalyzed racemization[2]. If you must use MAPS, limit the temperature to 50°C, strictly use TMP as your base, and use COMU as your activator.

References

  • Digital CSIC. OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Spanish National Research Council (CSIC). Available at: [Link]

  • Google Patents.US6982315B2 - Process for the preparation of carboxamides.
  • Journal of the American Chemical Society. Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. ACS Publications. Available at: [Link]

  • Peptide Chemistry. OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. PeptideChemistry.org. Available at: [Link]

  • ACS Omega. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Publications. Available at:[Link]

Sources

Technical Support Center: Improving Coupling Yields with Sterically Hindered (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the unique challenges associated with the peptide coupling of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid. This sterically hindered proline analog, while valuable for introducing conformational rigidity into peptides, often presents significant synthetic hurdles, leading to low coupling yields and incomplete reactions.[1][2][3] This guide provides in-depth troubleshooting advice, optimized protocols, and a mechanistic rationale to empower you to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard coupling protocol (e.g., using HBTU/DIPEA) is giving very low yields with (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid. What is the primary cause?

A1: The primary cause of low coupling yields is the significant steric hindrance presented by the molecule. The cis-relationship between the 3-methyl group and the 2-carboxylic acid group physically obstructs the approach of the amine component to the activated carboxyl group.[1][2] Standard coupling reagents like HBTU may not be sufficiently reactive to overcome this steric barrier, resulting in slow and inefficient amide bond formation.[4][5]

Q2: Which coupling reagents are most effective for such a sterically hindered amino acid?

A2: For sterically demanding couplings, more potent activating reagents are necessary.[4] Uronium/aminium salts such as HATU and COMU are generally superior to their benzotriazole-based counterparts like HBTU.[4][6][7]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): The incorporation of a 7-azabenzotriazole (HOAt) moiety in HATU leads to the formation of a more reactive OAt-active ester.[6][8] The nitrogen atom in the pyridine ring of the leaving group is thought to provide a neighboring group effect, stabilizing the transition state and accelerating the aminolysis step.[9]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium salt, COMU offers several advantages. It is based on an Oxyma leaving group, which enhances its reactivity. The morpholino group improves solubility and stability.[10][11][12] COMU has demonstrated high efficiency in difficult couplings, often with reduced epimerization.[13]

For extremely challenging cases, converting the carboxylic acid to an acyl fluoride can be a highly effective, albeit more complex, strategy.[4][14]

Q3: How does the choice of base impact the coupling efficiency with this hindered amino acid?

A3: The base plays a crucial role in deprotonating the carboxylic acid to initiate activation.[6][8][15] For sterically hindered systems, a non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.

  • DIPEA (N,N-Diisopropylethylamine): Commonly used, but its nucleophilicity can sometimes lead to unwanted side reactions.

  • 2,4,6-Collidine: A more hindered and less nucleophilic base that can be advantageous in preventing side reactions and promoting efficient coupling with sensitive or sterically crowded residues.[16] Studies have shown that for onium-style coupling reagents, more hindered bases can be more effective.[16][17]

Q4: Can I improve the yield by simply increasing the reaction time or temperature?

A4: Yes, these are viable strategies, but they must be approached with caution.

  • Extended Reaction Time: Given that steric hindrance slows down the reaction rate, increasing the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) can often drive the reaction to completion.[4][18]

  • Elevated Temperature: Gentle heating (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier.[10] However, this also increases the risk of racemization, especially for sensitive amino acids.[19] This approach should be used judiciously and the stereochemical integrity of the product should be carefully verified.

Q5: What role does the solvent play, and are there better alternatives to DMF?

A5: Solvent choice is critical as it affects the solvation of the growing peptide chain on the solid support and the solubility of all reactants.[18][20][21] Poor solvation can lead to peptide aggregation, which further exacerbates the steric hindrance issue.[4][22]

  • DMF (N,N-Dimethylformamide): While a standard solvent, it may not always provide optimal solvation for difficult sequences.[18][20]

  • NMP (N-Methyl-2-pyrrolidone): Often considered a superior solvent to DMF due to its enhanced solvating properties, which can help to disrupt secondary structures and improve reaction kinetics for challenging couplings.[4]

  • Solvent Mixtures: In some cases, using a mixture of solvents, such as DCM/DMF/NMP, can be beneficial.[4]

Troubleshooting Workflow

Here is a decision-making workflow to systematically address low coupling yields with (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid.

G start Low Coupling Yield reagent Upgrade Coupling Reagent (e.g., to HATU or COMU) start->reagent double_couple Implement Double Coupling reagent->double_couple Still low yield success Successful Coupling reagent->success Yield improves time_temp Increase Reaction Time / Temperature double_couple->time_temp Still low yield double_couple->success Yield improves solvent Optimize Solvent (e.g., switch to NMP) time_temp->solvent Still low yield time_temp->success Yield improves base Change Base (e.g., to Collidine) solvent->base Still low yield solvent->success Yield improves base->success Yield improves

Caption: Troubleshooting workflow for low coupling yields.

Comparative Data on Coupling Reagent Performance

The following table summarizes the general effectiveness of various coupling reagents for sterically hindered amino acids. Note that performance can be sequence-dependent.

Coupling ReagentActive Ester TypeReactivityComments
DCC/DICO-acylisoureaLow-ModerateProne to side reactions and racemization; generally insufficient for hindered couplings.[23]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides but can be inadequate for severely hindered residues.[4]
HCTUO-6-ClBt esterHighMore reactive than HBTU due to the electron-withdrawing chloro group.[4]
HATU OAt ester Very High Highly recommended for hindered couplings due to the reactivity of the OAt ester.[4][6][7]
COMU Oxyma ester Very High Excellent performance with hindered residues, good solubility, and a favorable safety profile.[10][11][12]

Optimized Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed to maximize the coupling efficiency for (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid in solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Following standard Fmoc deprotection of the resin-bound amine, wash the resin thoroughly with DMF (5 x 1 min).

  • Pre-activation: In a separate vessel, dissolve (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid (3 equivalents relative to resin loading), HATU (3 equivalents), and 2,4,6-collidine (6 equivalents) in NMP.[8]

  • Activation: Allow the pre-activation mixture to stand for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. Monitor the reaction for completeness using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with NMP (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents.

  • Double Coupling (if necessary): If the reaction is incomplete, repeat steps 2-6 with a fresh solution of the activated amino acid.[4][10]

Protocol 2: Coupling with COMU for Difficult Sequences

This protocol leverages the high reactivity and solubility of COMU.

  • Resin Preparation: Perform standard Fmoc deprotection and wash the resin with DMF (5 x 1 min).

  • Activation Solution: In a separate vessel, dissolve (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF or NMP.[10][13]

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes. A color change may be observed.[10][12][13]

  • Coupling: Add the activated solution to the resin.

  • Reaction: Let the coupling reaction proceed for 1-2 hours at room temperature. For very hindered couplings, this can be extended.[13]

  • Washing: Wash the resin with DMF (5 x 1 min) to remove by-products, which are water-soluble and easily washed away.[11]

Mechanistic Insight: Why HATU and COMU Excel

The superior performance of modern uronium salts lies in the nature of the active ester they form in situ.

G cluster_activation Activation Stage cluster_coupling Coupling Stage RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO - H⁺ Base Base (e.g., DIPEA) ActiveEster Highly Reactive Active Ester (OAt or Oxyma Ester) RCOO->ActiveEster Uronium Uronium Salt (HATU/COMU) Uronium->ActiveEster Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide Amine R'-NH₂ Amine->Peptide

Caption: General mechanism of uronium salt-mediated coupling.

In the case of HATU, the carboxylate anion attacks the electrophilic carbon of the reagent, leading to the formation of a highly reactive OAt-active ester.[6][8] This active ester is significantly more susceptible to nucleophilic attack by the amine compared to the intermediate formed with older reagents like HBTU.[6] Similarly, COMU forms a highly reactive Oxyma ester, which readily undergoes aminolysis to form the desired peptide bond.[10]

By employing these advanced reagents and optimizing reaction conditions as outlined in this guide, researchers can significantly improve the success rate of incorporating the sterically demanding (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid into their target peptides.

References

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. Available at: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). Available at: [Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. (2005). Available at: [Link]

  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. ACS Publications. Available at: [Link]

  • HATU - Wikipedia. Available at: [Link]

  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. ACS Figshare. Available at: [Link]

  • (PDF) Recent development in peptide coupling reagents. ResearchGate. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. (2007). Available at: [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. (2007). Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Semantic Scholar. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. Available at: [Link]

  • Progress in the Synthesis of Peptides with "Difficult Sequences". Available at: [Link]

  • Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. Available at: [Link]

  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Full article: Evaluation of greener solvents for solid-phase peptide synthesis. (2021). Available at: [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. (2022). Available at: [Link]

  • COMU: a third generation of uronium-type coupling reagents. PubMed. (2010). Available at: [Link]

  • Recent Development of Peptide Coupling Reagents in Organic Synthesis. Semantic Scholar. (2004). Available at: [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC. Available at: [Link]

  • COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies. (2009). Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • The greening of peptide synthesis. RSC Publishing - The Royal Society of Chemistry. (2017). Available at: [Link]

  • Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PMC. Available at: [Link]

  • 9.2 Synthesis of Peptides Containing Proline Analogues. Available at: [Link]

  • EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.
  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

  • (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Organic Syntheses Procedure. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of 3-Methyl-Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting the deprotection of N-Cbz-3-methyl-pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in this specific, yet critical, synthetic transformation. Here, we move beyond generic advice to provide in-depth, field-tested insights into why your deprotection may be failing and how to resolve it.

Frequently Asked Questions (FAQs)

Q1: Why is my standard catalytic hydrogenation for Cbz deprotection of 3-methyl-pyrrolidine incomplete?

Incomplete deprotection is a common hurdle. Several factors, often exacerbated by the 3-methyl substituent, can be at play:

  • Steric Hindrance: The methyl group at the 3-position can sterically hinder the approach of the Cbz group to the active sites on the palladium catalyst. This is a significant factor that slows down the rate of hydrogenolysis.[1]

  • Catalyst Inactivation or Poisoning: The palladium catalyst is sensitive and can be deactivated.[1][2][3]

    • Product Inhibition: The newly formed 3-methyl-pyrrolidine, being a secondary amine, can coordinate with the palladium catalyst, effectively poisoning it and preventing further reaction.[1][3]

    • Impurities: Trace impurities containing sulfur or other catalyst poisons in your starting material, solvents, or hydrogen gas can deactivate the catalyst.[1][3]

  • Poor Substrate Solubility: The Cbz-protected starting material may have limited solubility in common hydrogenation solvents like methanol or ethanol, which restricts its access to the catalyst surface.[1][2]

  • Insufficient Hydrogen Availability: Inadequate hydrogen pressure or poor mixing can lead to an incomplete reaction.[2]

Q2: I've increased catalyst loading and hydrogen pressure, but the reaction is still sluggish. What's my next step?

When simple adjustments fail, a more systematic approach is necessary. Consider switching your deprotection strategy. The two main alternatives to standard catalytic hydrogenation are catalytic transfer hydrogenation and acid-mediated deprotection .[1][4]

Q3: What is catalytic transfer hydrogenation, and why might it be more effective?

Catalytic transfer hydrogenation is a powerful alternative that avoids the use of flammable hydrogen gas.[5][6][7] Instead, a hydrogen donor molecule is used in the presence of a palladium catalyst.[6][8]

Why it can be more effective:

  • Milder Conditions: It often proceeds under milder conditions, which can be beneficial for sensitive substrates.[2]

  • Improved Solubility: Some hydrogen donors and their byproducts can improve the solubility of the substrate.

  • Safety: It eliminates the need for high-pressure hydrogenation equipment.[5][7]

Common hydrogen donors include ammonium formate, formic acid, 1,4-cyclohexadiene, and triethylsilane.[2][6][9]

Q4: When should I consider acid-mediated Cbz deprotection?

Acid-mediated deprotection is a robust, metal-free alternative, particularly useful when catalytic methods are problematic.[10][11]

Consider this route if:

  • Your molecule contains functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups, or aryl halides) that would not survive hydrogenation.[12][13]

  • You suspect irreversible catalyst poisoning by a sulfur-containing moiety in your molecule.[3]

  • You are working on a large scale where removal of residual palladium is a concern.[10]

The most common reagent for this is a solution of hydrogen bromide (HBr) in acetic acid.[1][4][11]

Troubleshooting Guides & Detailed Protocols

Issue 1: Incomplete Deprotection via Catalytic Hydrogenation

If your standard catalytic hydrogenation is not proceeding to completion, a systematic troubleshooting approach is required.

Troubleshooting Workflow: Catalytic Hydrogenation

start Incomplete Hydrogenation check_catalyst Is the catalyst fresh and high quality? start->check_catalyst increase_loading Increase catalyst loading (10-20 mol%) check_catalyst->increase_loading No check_solubility Is the substrate fully dissolved? check_catalyst->check_solubility Yes use_pearlmans Switch to Pearlman's catalyst (Pd(OH)₂/C) increase_loading->use_pearlmans transfer_hydrogenation Consider Transfer Hydrogenation use_pearlmans->transfer_hydrogenation change_solvent Try different solvents (MeOH, EtOH, THF, EtOAc) check_solubility->change_solvent No check_mixing Is stirring vigorous? check_solubility->check_mixing Yes increase_temp Increase temperature moderately (40-50°C) change_solvent->increase_temp increase_temp->transfer_hydrogenation improve_mixing Improve agitation check_mixing->improve_mixing No acid_additive Add acetic acid to protonate product amine check_mixing->acid_additive Yes improve_mixing->transfer_hydrogenation acid_additive->transfer_hydrogenation acid_deprotection Consider Acid-Mediated Deprotection transfer_hydrogenation->acid_deprotection Still fails

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

Protocol 1: Standard Catalytic Hydrogenation with Pd/C
  • Dissolution: Dissolve the Cbz-protected 3-methyl-pyrrolidine derivative (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[14]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).[2][12]

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times.[12]

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[2] Rinse the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

Issue 2: Switching to Catalytic Transfer Hydrogenation

This is often the most effective next step when standard hydrogenation fails.

Comparative Data: Common Hydrogen Donors
Hydrogen DonorTypical ConditionsAdvantagesPotential Issues
Ammonium Formate Pd/C, MeOH, RefluxFast reaction times, common and inexpensive.Can sometimes lead to formylation of the product amine.
Formic Acid Pd/C, MeOH or EtOH, RTClean reaction, byproducts are volatile.[8]Requires careful pH control to avoid side reactions.
1,4-Cyclohexadiene Pd/C, EtOH, RefluxGenerates benzene as a byproduct, which is easily removed.Can be slower than other methods.
Triethylsilane Pd/C, Neutral conditionsMild and effective for sensitive substrates.[6][9]Stoichiometric silicon byproducts need to be removed during work-up.
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
  • Dissolution: Dissolve the Cbz-protected 3-methyl-pyrrolidine derivative (1.0 equiv) in methanol.

  • Reagent Addition: Add ammonium formate (3-5 equiv) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate, then perform a standard aqueous work-up to remove excess ammonium formate and isolate the product.

Issue 3: Utilizing Acid-Mediated Deprotection

For substrates incompatible with any form of hydrogenation, acid-mediated cleavage is the go-to method.

Decision Tree: Choosing the Right Deprotection Method

start Start: Cbz-3-methyl-pyrrolidine check_reducibility Are other reducible groups present? start->check_reducibility check_sulfur Does the molecule contain sulfur? check_reducibility->check_sulfur No acid_deprotection Acid-Mediated Deprotection (HBr/AcOH) check_reducibility->acid_deprotection Yes hydrogenation Standard Hydrogenation (Pd/C, H₂) check_sulfur->hydrogenation No check_sulfur->acid_deprotection Yes transfer_hydrogenation Transfer Hydrogenation hydrogenation->transfer_hydrogenation Fails lewis_acid Milder Lewis Acid (AlCl₃/HFIP) acid_deprotection->lewis_acid Harsh conditions problematic

Caption: Decision tree for selecting a Cbz deprotection method.

Protocol 3: Acid-Mediated Deprotection with HBr in Acetic Acid
  • Dissolution: Dissolve the Cbz-protected 3-methyl-pyrrolidine derivative (1.0 equiv) in glacial acetic acid.

  • Reagent Addition: At room temperature, add a solution of 33% HBr in acetic acid (5-10 equiv).[1][14]

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can range from 30 minutes to several hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully add the reaction mixture to a large volume of cold diethyl ether to precipitate the product as its hydrobromide salt.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The free amine can be obtained by neutralizing the salt with a base during an aqueous work-up.

A milder alternative using aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has also been reported to be effective for substrates with sensitive functional groups.[9][15]

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Solution
Sluggish/Incomplete Reaction Steric Hindrance, Poor SolubilitySwitch to a more active catalyst (Pearlman's), change solvent, or moderately increase temperature.[1][3]
Catalyst Deactivation Product InhibitionAdd a small amount of acetic acid to the reaction to protonate the product amine and prevent coordination to the catalyst.[3]
Catalyst Poisoning Sulfur-containing impuritiesUse highly pure starting materials and solvents. If the substrate contains sulfur, switch to acid-mediated deprotection.[1][3]
Presence of Reducible Groups Lack of ChemoselectivityUse catalytic transfer hydrogenation with specific additives or switch to acid-mediated deprotection.[12]
Safety Concerns with H₂ Gas Flammability of HydrogenEmploy catalytic transfer hydrogenation to avoid the use of hydrogen gas.[5][7]

By systematically evaluating the potential causes of incomplete deprotection and selecting the appropriate alternative method and protocol, you can overcome the challenges associated with the Cbz deprotection of 3-methyl-pyrrolidine derivatives and successfully advance your synthetic route.

References
  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44–47. [Link]

  • Horsley, P. A., et al. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ResearchGate. [Link]

  • D'Souza, M. J., & Likhite, S. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters, 6(24), 4443–4446. [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. PubMed. [Link]

  • Sajiki, H., et al. (1999). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. J-Stage. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Semantic Scholar. (n.d.). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. ResearchGate. [Link]

  • PubMed. (2000). [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison]. PubMed. [Link]

  • ResearchGate. (n.d.). Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. ResearchGate. [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674. [Link]

  • Kennedy, L., et al. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. [Link]

  • ResearchGate. (2015). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Organic Chemistry Portal. [Link]

  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]

  • PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]

  • ACS Omega. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. [Link]

  • ResearchGate. (2022). Why does my CBz-deprotection not work?. ResearchGate. [Link]

  • Indian Journal of Advances in Chemical Science. (n.d.). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. [Link]

Sources

Technical Support Center: Resolving Solubility Issues of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, we know that non-standard amino acid derivatives often present unique physicochemical hurdles. (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid is a highly specialized proline surrogate. While the bulky carboxybenzyl (Cbz) protecting group and the C3-methyl substitution provide excellent steric control for downstream asymmetric synthesis, they also create a challenging solubility profile.

This guide is designed to provide you with field-proven, mechanistically grounded solutions to overcome solubility, coupling, and purification bottlenecks.

Physicochemical Profiling & Solvent Compatibility

To troubleshoot effectively, we must first understand the thermodynamic behavior of the molecule. The compound exhibits an amphiphilic character: a highly lipophilic domain (Cbz + methyl) and a strongly polar, hydrogen-bonding domain (carboxylic acid).

Table 1: Empirical Solubility Profile at 25°C
Solvent CategorySpecific SolventSolubility ProfileMechanistic Rationale
Polar Aprotic DMF, DMSOHigh (>100 mg/mL)High dielectric constant disrupts carboxylic acid dimers; solvates the Cbz group effectively [1].
Polar Protic Methanol, EthanolHigh (>50 mg/mL)Strong hydrogen-bond donation/acceptance disrupts intermolecular networking.
Chlorinated Dichloromethane (DCM)Moderate/Variable Low dielectric constant fails to fully break COOH dimers; solubility depends heavily on concentration and temperature.
Esters/Ethers Ethyl Acetate (EtOAc), THFModerate (~20-50 mg/mL)Good solvation of the lipophilic Cbz group, but limited disruption of acid dimers.
Non-Polar Hexanes, HeptanePoor (<5 mg/mL)Complete inability to solvate the polar carboxylic acid moiety [1].
Aqueous WaterpH Dependent Insoluble at pH < 4; Soluble at pH > 7 (as the carboxylate salt).

Troubleshooting Guides (FAQs)

Q1: Why does the compound precipitate or form gels during peptide coupling in standard DCM?

Expert Insight & Causality: In low-dielectric solvents like DCM, the free carboxylic acid forms strong intermolecular hydrogen-bonded dimers. Furthermore, the C3-methyl group in the (2S,3S) configuration restricts the pyrrolidine ring pucker. This steric restriction limits the conformational flexibility of the cis/trans rotamers of the Cbz-carbamate, forcing the molecule into a rigid structure that readily aggregates. When coupling reagents (like EDC or DIC) are added, the transient O-acylisourea intermediate can further aggregate before the amine nucleophile can react, leading to gelation. Resolution: Do not use neat DCM. Switch to a binary solvent system such as DCM:DMF (1:1 v/v) or DCM:DMSO . The addition of a high-dielectric polar aprotic solvent disrupts the hydrogen-bonded dimers and stabilizes the activated ester intermediate [2]. If you must use neat DCM, add 5-10% (v/v) of a chaotropic agent like N-methyl-2-pyrrolidone (NMP).

Q2: I am experiencing severe emulsion formation during the aqueous workup of my reaction. How do I resolve this?

Expert Insight & Causality: (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid acts as a potent surfactant. The lipophilic Cbz/methyl tail and the polar carboxylate head group lower the interfacial tension between the organic and aqueous layers, creating stable liquid-liquid emulsions. Resolution:

  • Suppress Ionization: Ensure the aqueous layer is strictly acidified to pH 2–3 using 1M HCl or 5% KHSO₄. This fully protonates the carboxylic acid, neutralizing the "head group" and destroying its surfactant properties.

  • Solvent Selection: Avoid DCM for extraction if emulsions persist. Evaporate the DCM and reconstitute the crude mixture in Ethyl Acetate (EtOAc). EtOAc has a higher mutual solubility with water, which paradoxically helps destabilize micellar emulsions.

  • Brine Wash: Always perform a final wash with saturated NaCl to increase the ionic strength of the aqueous phase, forcing the organic compound entirely into the organic layer.

Q3: The purified free acid keeps "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing. How can I obtain a solid powder?

Expert Insight & Causality: "Oiling out" occurs when the compound's melting point is lower than the temperature at which it phase-separates from the solvent. The high lipophilicity and rotational isomers of the Cbz group prevent the molecules from packing efficiently into a crystal lattice. Resolution: Convert the free acid into a Dicyclohexylamine (DCHA) salt . The bulky, rigid DCHA cation pairs with the carboxylate anion to form a highly crystalline salt complex. This not only solves the handling issue but also acts as an excellent purification step, leaving organic impurities in the mother liquor.

Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized Amide Coupling in Mixed Solvent Systems

This protocol utilizes a self-validating visual cue: the reaction must remain completely homogenous before the addition of the amine.

  • Dissolution: Weigh 1.0 eq of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid into a dry flask. Add DMF to achieve a concentration of 0.2 M. Stir until completely dissolved (solution must be clear).

  • Dilution: Slowly add an equal volume of dry DCM. The solution should remain clear. Validation step: If cloudiness appears, add DMF dropwise until clarity is restored.

  • Activation: Cool the mixture to 0°C. Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes. The solution will turn pale yellow, indicating successful formation of the active ester.

  • Coupling: Add 1.1 eq of your target amine. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove DCM. Dilute the remaining DMF solution with EtOAc, and wash sequentially with 5% KHSO₄ (3x), saturated NaHCO₃ (3x), and Brine (1x). Dry over Na₂SO₄.

Protocol B: DCHA Salt Formation for Purification

Use this protocol to recover pure, crystalline material from crude oils.

  • Reconstitution: Dissolve the crude (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid oil in minimal Ethyl Acetate (approx. 5 mL per gram of compound).

  • Salt Formation: While stirring at room temperature, add 1.05 eq of Dicyclohexylamine (DCHA) dropwise. A mild exothermic reaction will occur.

  • Crystallization: Stir the mixture for 30 minutes at room temperature, then cool to 0°C in an ice bath for 2 hours. White, needle-like crystals will begin to precipitate. Validation step: If no crystals form, add Hexanes dropwise until the solution becomes slightly turbid, then scratch the inside of the flask to induce nucleation.

  • Isolation: Filter the crystals through a sintered glass funnel. Wash the filter cake with ice-cold EtOAc/Hexanes (1:1). Dry under vacuum to constant weight.

Visualizations

Troubleshooting Decision Tree

SolubilityTroubleshooting Start Solubility Issue Detected in (2S,3S)-Cbz-3-Me-Pro Phase Identify Phase of Workflow Start->Phase Coupling Peptide Coupling (Gelation/Precipitation) Phase->Coupling Workup Aqueous Workup (Emulsion Formation) Phase->Workup Purification Crystallization (Oiling Out) Phase->Purification SolventSwitch Switch to DMF/DCM (1:1) or add NMP Coupling->SolventSwitch pHAdjust Acidify to pH 2-3 Extract with EtOAc Workup->pHAdjust SaltForm Form DCHA Salt Crystallize from EtOAc Purification->SaltForm

Caption: Decision tree for resolving common solubility and handling issues across experimental phases.

DCHA Salt Crystallization Workflow

DCHA_Workflow Crude Crude Oil (Free Acid) Dissolve Dissolve in EtOAc Crude->Dissolve AddDCHA Add 1.05 eq DCHA Dissolve->AddDCHA Cool Cool to 0°C & Stir AddDCHA->Cool Filter Filter & Wash (Cold EtOAc) Cool->Filter Pure Pure DCHA Salt (Crystalline) Filter->Pure

Caption: Step-by-step workflow for converting crude free acid into a highly crystalline DCHA salt.

References

  • Title: N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide: A Practical Proline Mimetic for Facilitating Enantioselective Aldol Reactions Source: National Institutes of Health (NIH) / PubMed Central URL: [Link] (Cited for the documentation of poor solubility profiles of Cbz-protected proline derivatives in non-polar organic solvents and the necessity of structural or solvent modifications).

  • Title: Green Chemistry Articles of Interest to the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL: [Link] (Cited for the evaluation of alternative solvent systems, including DMSO and EtOAc mixtures, to resolve solubility and swelling issues in peptide/peptoid synthesis).

Minimizing epimerization side reactions in (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the critical side reaction of epimerization at the C-2 stereocenter. Maintaining chiral integrity is paramount, as the stereochemistry of this pyrrolidine derivative often dictates its biological activity and pharmacological profile.

This document provides in-depth, field-proven insights into the causes of epimerization and offers practical, validated strategies to ensure the synthesis of your target compound with high diastereomeric purity.

Understanding the Challenge: Epimerization at the C-2 Position

Epimerization is the undesired inversion of a single stereocenter in a molecule containing multiple stereocenters. In the context of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid, the primary concern is the inversion of the stereocenter at the C-2 position, which would lead to the formation of the (2R,3S) diastereomer.

The underlying cause of this epimerization is the acidity of the α-proton at the C-2 position. This proton can be abstracted by a base, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, resulting in a mixture of the desired (2S) and the undesired (2R) epimers. This process is a significant challenge in peptide synthesis and the synthesis of amino acid derivatives.[1][2] The presence of the electron-withdrawing carboxyl group enhances the acidity of this proton, making it susceptible to abstraction under basic conditions.[1]

The formation of the epimeric impurity not only reduces the yield of the desired product but also introduces significant downstream purification challenges due to the similar physical properties of the diastereomers.[1]

Troubleshooting & FAQs: Minimizing C-2 Epimerization

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: What are the primary reaction conditions that promote epimerization of the C-2 center?

Answer: Epimerization at the C-2 position is primarily promoted by the presence of a base. The process involves the abstraction of the α-proton to form an enolate, which then reprotonates to give a mixture of diastereomers.[1][3] Key factors that increase the rate of this side reaction include:

  • Strong Bases: The strength and concentration of the base are critical. Stronger bases will deprotonate the α-carbon more readily.

  • Polar Aprotic Solvents: Solvents like DMF and DMSO can stabilize the enolate intermediate, thereby increasing the likelihood of epimerization.[4][5][6]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of most reactions, including the epimerization pathway.

  • Prolonged Reaction Times: Extended exposure to basic conditions increases the probability of epimerization.

  • Carboxylic Acid Activation: During steps that require activation of the C-2 carboxylic acid (e.g., for amide bond formation), the formation of intermediates like oxazolones can significantly accelerate epimerization.[1][2][7]

Q2: How does my choice of base impact the level of epimerization?

Answer: The choice of base is one of the most critical factors in controlling epimerization. Both the strength (pKa) and the steric bulk of the base play a significant role.

  • Strong, Non-Sterically Hindered Bases (e.g., NaOH, KOH, EtO⁻): These bases can readily abstract the α-proton and should be used with extreme caution, preferably at low temperatures and for short durations.[8]

  • Sterically Hindered Bases (e.g., DIPEA, 2,4,6-trimethylpyridine/collidine): These bases are often preferred in peptide synthesis and related transformations.[9][10] Their steric bulk can disfavor the approach to the α-proton, thereby reducing the rate of epimerization compared to coupling or other desired reactions.[10] For particularly sensitive couplings, collidine has been shown to result in lower levels of epimerization than more common bases like DIEA.[10]

Table 1: Comparative Impact of Common Bases on Epimerization

BaseTypePropensity for EpimerizationRecommended Use Case
Sodium Hydroxide (NaOH) Strong, Non-hinderedHighSaponification at low temperatures with careful monitoring.
Potassium t-butoxide (KOtBu) Strong, HinderedModerate to HighUse at low temperatures; can be very effective but aggressive.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Strong, Non-nucleophilicHighGenerally avoided in steps where C-2 epimerization is a risk.
DIPEA (Diisopropylethylamine) Weak, HinderedLow to ModerateCommon in peptide coupling; monitor for epimerization.
2,4,6-Trimethylpyridine (Collidine) Weak, Very HinderedLowExcellent choice for sensitive coupling reactions to suppress epimerization.[10]
Q3: Which solvents are recommended to suppress epimerization?

Answer: The solvent plays a crucial role by influencing the stability of the key enolate intermediate. Polar aprotic solvents are known to increase the rate of epimerization.[4]

  • Recommended Solvents: Non-polar or less polar solvents such as Dichloromethane (DCM), Chloroform, or Toluene are generally preferred as they do not effectively solvate and stabilize the enolate intermediate.

  • Solvents to Use with Caution: Highly polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) should be used with caution, as they are known to accelerate epimerization.[4][5] If their use is necessary for solubility reasons, the reaction temperature should be kept as low as possible.

Table 2: Influence of Solvent Polarity on Epimerization Rate

SolventTypeEffect on Epimerization RateRationale
Toluene Aprotic, Non-polarLowPoorly stabilizes the enolate intermediate.
Dichloromethane (DCM) Aprotic, Moderately PolarLow to ModerateGenerally a good choice for minimizing epimerization.
Tetrahydrofuran (THF) Aprotic, PolarModerateUse with caution, especially with strong bases.
Dimethylformamide (DMF) Aprotic, Highly PolarHighStabilizes the enolate, increasing epimerization.[4]
Dimethyl Sulfoxide (DMSO) Aprotic, Highly PolarHighEffectively stabilizes the enolate intermediate.[5][11]
Q4: I suspect epimerization is occurring. How can I reliably detect and quantify the (2R,3S) diastereomer?

Answer: Accurate analytical monitoring is essential for diagnosing and solving epimerization issues. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective method.[12][13]

Protocol: Chiral HPLC Analysis for Epimerization

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of your crude or purified product in the mobile phase or a suitable solvent (e.g., isopropanol/hexane mixture).

    • To improve detection and potentially resolution, you may need to derivatize the carboxylic acid to its methyl or ethyl ester using a mild agent like (trimethylsilyl)diazomethane or by performing a Fischer esterification.

  • HPLC Conditions: Polysaccharide-based CSPs are highly effective for separating enantiomers and diastereomers of pyrrolidine derivatives.[12]

    Table 3: Example HPLC Conditions for Chiral Separation

ParameterRecommended Setting
Column Chiralcel OD-H, Chiralpak AD-H, or equivalent polysaccharide-based CSP
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). A small amount of trifluoroacetic acid (TFA, ~0.1%) may be added to improve peak shape for the free acid.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C (can be optimized to improve resolution)
Detection UV at 210 nm or 254 nm (for the Cbz group)
Injection Volume 5 - 10 µL
  • Data Analysis:

    • The two diastereomers, (2S,3S) and (2R,3S), should appear as two distinct peaks.

    • Calculate the percentage of each epimer by integrating the peak areas. The diastereomeric excess (d.e.) can be calculated as: d.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

This analytical method provides the quantitative data needed to assess the impact of your troubleshooting efforts.[13]

Proactive Strategies & Experimental Design

To proactively minimize epimerization, consider the entire synthetic route. The following diagrams illustrate the core mechanism of concern and a logical workflow for troubleshooting.

Mechanism of Base-Catalyzed Epimerization

G cluster_0 Epimerization at C-2 A (2S,3S) Starting Material (Desired Epimer) B Planar Enolate Intermediate (Achiral at C-2) A->B + Base (B:) - H-B⁺ C (2R,3S) Epimer (Undesired Product) B->C + H-B⁺ (Protonation from opposite face) D (2S,3S) Starting Material (Regenerated) B->D + H-B⁺ (Protonation from original face)

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Troubleshooting Workflow for Epimerization

G start High Epimerization Detected (via Chiral HPLC) q1 Is the reaction run at > 0 °C? start->q1 a1 Action: Lower temperature to -20 °C to -78 °C. Re-analyze. q1->a1 Yes q2 Is a strong, non-hindered base used (e.g., NaOH, DBU)? q1->q2 No a1->q2 a2 Action: Switch to a sterically hindered base (e.g., Collidine). Re-analyze. q2->a2 Yes q3 Is a polar aprotic solvent used (e.g., DMF, DMSO)? q2->q3 No a2->q3 a3 Action: Switch to a less polar solvent (e.g., DCM, Toluene). Re-analyze. q3->a3 Yes end_node Epimerization Minimized (d.e. > 99%) q3->end_node No a3->end_node

Caption: A logical workflow for troubleshooting epimerization issues.

References

  • Jung, D., & Weinreb, S. M. (2003). Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. The Journal of Organic Chemistry, 68(16), 6295–6303. [Link]

  • Muttenthaler, M., et al. (2010). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. [Link]

  • Thomas, K. M., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 135(13), 5178–5181. [Link]

  • Oba, M., et al. (1999). Asymmetric synthesis of l-proline regio- and stereoselectively labelled with deuterium. Tetrahedron: Asymmetry, 10(5), 937–945. [Link]

  • Thomas, K. M., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(13), 5178-5181. [Link]

  • Yazid, A., et al. (2022). Epimerisation in Peptide Synthesis. PMC. [Link]

  • Unknown Author. (n.d.). Epimerization of Peptide. SlideShare. [Link]

  • Pal, S., & Seetharaman, S. (2003). Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. The Journal of Organic Chemistry. [Link]

  • Thomas, K. M., et al. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society. [Link]

  • Van Der Eycken, E., & D'hooghe, M. (2008). Epimerization methodologies for recovering stereo isomers in high yield and purity.
  • Unknown Author. (n.d.). An Experimental Study on the Effects of Solvents on the Rate and Selectivity of Organic Reactions. Spiral, Imperial College London. [Link]

  • Tireli, M., et al. (2021). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. ResearchGate. [Link]

  • Wang, W., et al. (2007). Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions: Importance of the 3-Acid Group on Pyrrolidine for Stereocontrol. Journal of the American Chemical Society. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews. [Link]

  • Flores, M., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules. [Link]

  • van der Veen, R. M., et al. (2026). Confinement Catalysis Enables Macrocyclization at Up to 0.6 M: Selective Formation of Mono- and Dimeric Glycosidic Macrocycles. Journal of the American Chemical Society. [Link]

  • Hamachi, A., et al. (2025). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]

  • Han, Y., et al. (1997). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Yamamoto, K., et al. (2023). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications. [Link]

  • Flores, M., et al. (2010). Epimerization of C-2 in compound 8. ResearchGate. [Link]

  • Jadhav, P. D., et al. (2021). Proposed mechanism of base catalyzed epimerization. ResearchGate. [Link]

  • Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

  • Unknown Author. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Wang, F., et al. (2019). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. [Link]

  • Reddy, G. S., et al. (2011). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. PMC. [Link]

  • OIST. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). OIST Groups. [Link]

  • Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. [Link]

Sources

Technical Support Center: Chromatography-Free Purification of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. When scaling up the synthesis of chiral amino acid derivatives like (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid, silica gel column chromatography becomes a severe bottleneck. Because this Cbz-protected proline derivative typically presents as a viscous oil, it easily traps impurities, making direct recrystallization nearly impossible.

The most robust, chromatography-free purification strategy leverages the formation of a dicyclohexylamine (DCHA) salt [1].

The Causality of the Method: The bulky, lipophilic dicyclohexylammonium cation pairs electrostatically with the Cbz-protected carboxylate. This interaction forms a highly ordered, rigid crystalline lattice that selectively excludes structurally dissimilar impurities (such as unreacted benzyl chloroformate, benzyl alcohol, or ring-opened byproducts)[1]. Once isolated, the crystalline salt is easily cleaved in a biphasic acidic system to regenerate the highly pure free acid[2].

Process Visualization

PurificationWorkflow N1 Crude (2S,3S)-1-Cbz-3-methyl-proline (Viscous Oil) N2 Dissolution (EtOAc or Ether) N1->N2 N3 DCHA Addition (1.0-1.05 eq Dicyclohexylamine) N2->N3 N4 Crystallization (Cooling to 4°C) N3->N4 Nucleation N5 Filtration & Washing (Isolate DCHA Salt) N4->N5 Solid-liquid separation N6 Salt Breaking (Biphasic EtOAc / 1M KHSO4) N5->N6 pH < 3 required N7 Pure Free Acid (>98% Purity) N6->N7 Organic layer isolation

Workflow for chromatography-free Cbz-proline purification via DCHA salt formation.

Quantitative Method Comparison
ParameterAcid-Base ExtractionSilica Gel ChromatographyDCHA Salt Crystallization
Mechanism pKa differential partitioningPolarity-driven adsorptionLattice exclusion (Crystallization)
Typical Yield 85 - 95%70 - 85%75 - 90%
Typical Purity 80 - 85%>95%>98%
Scalability HighLow (Solvent intensive)High (Ideal for >10g scale)
Key Limitation Fails to remove acidic byproductsHigh cost, time-consumingRequires solvent optimization
Standard Operating Procedure (SOP): Self-Validating Protocol
Phase 1: DCHA Salt Formation
  • Dissolution: Dissolve the crude (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid oil in a moderately polar solvent system (typically 1:1 Ethyl Acetate/Hexanes or pure Diethyl Ether) at a concentration of ~0.2 M.

  • Amine Addition: While stirring vigorously at room temperature, slowly add 1.05 equivalents of Dicyclohexylamine (DCHA).

  • Nucleation & Cooling: Stir for 30 minutes at room temperature, then transfer to an ice bath (0–4°C) for 2 to 4 hours. The DCHA salt will precipitate as a white crystalline solid[2].

  • Filtration: Filter the precipitate through a sintered glass funnel and wash with cold diethyl ether to remove residual neutral impurities.

    • Self-Validation Check: Spot a drop of the mother liquor on a TLC plate (UV active). A successful crystallization will show minimal product remaining in the liquid phase.

Phase 2: Salt Cleavage (Freeing the Acid)
  • Suspension: Suspend the purified DCHA salt in Ethyl Acetate (EtOAc).

  • Acidification: Add an equal volume of 1M aqueous Potassium Bisulfate ( KHSO4​ ) or 1M HCl. Stir vigorously until the solid completely dissolves[3].

    • Causality: The acidic aqueous layer protonates the carboxylate, driving the lipophilic free acid into the EtOAc layer. Simultaneously, the protonated DCHA partitions entirely into the aqueous layer as a water-soluble sulfate/chloride salt.

  • Extraction: Separate the layers. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the pure free acid.

    • Self-Validation Check: Test the aqueous layer with pH paper. It must read strictly < 3. If the pH is > 3, the DCHA salt has not been fully protonated, resulting in product loss in the aqueous phase.

Troubleshooting & FAQs

Q: My DCHA salt is crashing out as a sticky gum instead of a filterable powder. How do I fix this? A: This phenomenon, known as "oiling out," occurs when the supersaturation level is too high or the solvent system is too polar, causing the salt to separate as a liquid phase before it can nucleate into crystals. Action: Redissolve the gum by heating the mixture gently and adding a small amount of a more polar co-solvent (like ethanol). Allow the solution to cool very slowly to room temperature before moving it to an ice bath. Seeding the mixture with a pure crystal of the DCHA salt will force proper thermodynamic nucleation over kinetic oiling.

Q: Can I just use standard acid-base extraction to purify the crude mixture instead of forming a salt? A: Acid-base extraction is excellent for removing neutral impurities (e.g., benzyl alcohol or unreacted benzyl chloroformate)[3]. However, it will not remove structurally similar acidic impurities, such as unreacted starting amino acids or ring-opened byproducts. DCHA salt crystallization provides a rigid lattice that selectively excludes these structurally dissimilar acidic impurities, yielding >98% purity[1].

Q: Why do we use KHSO4​ instead of standard HCl to break the salt? A: While 1M HCl works, KHSO4​ (Potassium Bisulfate) is a milder acid that effectively protonates the carboxylate without risking localized degradation or premature deprotection of the Cbz group, which can occasionally occur in the presence of strong, concentrated mineral acids.

Q: How do I verify that all the DCHA has been removed during the salt-breaking step? A: Residual DCHA will severely interfere with downstream peptide coupling reactions. As a self-validating check, run a quick 1H -NMR of the final isolated product. DCHA exhibits characteristic broad multiplet peaks between 1.0 and 2.0 ppm. If these peaks are present, redissolve the product in EtOAc and repeat the 1M KHSO4​ wash.

References
  • [3] Preparation of Mono-Cbz Protected Guanidines - Organic Syntheses. orgsyn.org.3

  • [1] Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1: Protecting Groups. ebin.pub. 1

  • [2] The dicyclohexylamine salt of RG108 (N-phthalyl-l-tryptophan), a potential epigenetic modulator - PMC. nih.gov. 2

Sources

Long-term storage stability and handling of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of this critical building block. Here, we address common questions and troubleshooting scenarios encountered during experimental work.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common inquiries regarding the storage and handling of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid.

Q1: What are the ideal long-term storage conditions for solid (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid?

A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Recommended storage temperatures are typically refrigerated (2-8 °C). To prevent potential degradation from atmospheric moisture and oxygen, storing under an inert gas like argon or nitrogen is also advisable.[1] Some suppliers of similar amino acid derivatives recommend storage at 4°C, protected from light, and under nitrogen.[2]

Q2: How should I handle the compound upon receiving it?

A2: Upon receipt, it is best practice to store the compound in a cool place.[3] Always handle the compound in accordance with good industrial hygiene and safety practices.[3] This includes wearing appropriate personal protective equipment (PPE) such as safety glasses with side-shields, gloves, and a lab coat.[3] Avoid formation of dust and aerosols.[3]

Q3: Is (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid sensitive to light?

A3: While specific data for this exact molecule is not prevalent, many complex organic molecules, including amino acid derivatives, can be light-sensitive. As a precautionary measure, it is recommended to store the compound protected from light.[2] Amber vials or containers wrapped in aluminum foil are suitable for this purpose.

Q4: What solvents are recommended for dissolving this compound, and how should I store the solutions?

A4: The solubility will depend on the intended application. For analytical purposes like NMR, deuterated solvents such as DMSO-d₆ are commonly used for Cbz-protected peptides.[4] For reactions, aprotic solvents like dichloromethane or ethyl acetate are often suitable.[5] Stock solutions should be stored at low temperatures, with -20°C or -80°C being common for preserving the integrity of amino acid derivatives over months.[2] It is crucial to use the solution within a specified timeframe, for instance, within one to six months when stored at -20°C or -80°C, respectively.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[2]

Q5: What is the primary role of the Cbz (carbobenzyloxy) protecting group?

A5: The Cbz group is a widely used protecting group for the amine functionality in amino acids.[][7] Its purpose is to prevent the highly reactive amino group from participating in unwanted side reactions during peptide synthesis or other chemical modifications of the carboxylic acid moiety.[7][8][9] The Cbz group is known for its stability under various reaction conditions and can be selectively removed when needed.[5][]

II. Troubleshooting Guide

This section addresses specific experimental issues you might encounter and provides a logical approach to resolving them.

Problem 1: Inconsistent or Poor Yields in Subsequent Reactions

Possible Cause: Degradation of the (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid starting material.

Troubleshooting Steps:

  • Verify Purity of Starting Material:

    • Rationale: The purity of your starting material is paramount for any synthesis. Impurities can interfere with the reaction, leading to lower yields and the formation of byproducts.

    • Recommended Action: Assess the purity of your compound using an appropriate analytical technique. High-Performance Liquid Chromatography (HPLC) is a powerful tool for purity assessment.[4][10] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities.[4]

  • Evaluate Storage Conditions:

    • Rationale: Improper storage can lead to gradual degradation of the compound. Factors like temperature, humidity, and light exposure can all contribute to this process.[11]

    • Recommended Action: Review your current storage protocol against the recommended conditions (cool, dry, dark, and potentially under an inert atmosphere). If your storage conditions are suboptimal, consider acquiring a fresh batch of the compound for your reactions.

  • Check for Potential Contamination:

    • Rationale: Contamination of your starting material with other reactive species can lead to a host of issues in your subsequent reactions.

    • Recommended Action: Ensure that all glassware is scrupulously clean and dry. Use fresh, high-purity solvents for your reactions.

Problem 2: Appearance of Unexpected Peaks in Analytical Data (HPLC, NMR)

Possible Cause: Presence of degradation products or impurities. The Cbz group, while generally stable, can be labile under certain conditions.

Troubleshooting Steps:

  • Identify Potential Degradation Pathways:

    • Rationale: Understanding how your molecule might degrade is key to identifying the unexpected peaks. For a Cbz-protected amino acid, potential degradation could involve the cleavage of the Cbz group or reactions at the pyrrolidine ring.

    • Recommended Action: Consider the possibility of hydrolysis of the carbamate bond, especially if the compound has been exposed to strong acidic or basic conditions. The diagram below illustrates a potential hydrolytic degradation pathway.

    A (2S,3S)-1-Cbz-3-methyl- pyrrolidine-2-carboxylic acid B Improper Storage (e.g., moisture, heat) A->B C (2S,3S)-3-methylpyrrolidine- 2-carboxylic acid + Benzyl alcohol + CO2 B->C Hydrolysis

    Potential degradation of the Cbz-protected compound.

  • Employ Mass Spectrometry (MS) for Identification:

    • Rationale: Mass spectrometry is a highly sensitive technique that can provide the molecular weight of the unknown peaks, aiding in their identification.[4]

    • Recommended Action: Analyze your sample using LC-MS to correlate the retention times of the unknown peaks with their mass-to-charge ratios. This will help you determine if the impurities are related to the starting material (e.g., deprotected compound, benzyl alcohol).

  • Perform a Forced Degradation Study:

    • Rationale: A forced degradation or stress study can help you proactively identify potential degradation products and understand the stability of your compound under various conditions.[11]

    • Recommended Action: Expose small aliquots of your compound to accelerated stress conditions such as elevated temperature, high humidity, and different pH values.[11][12] Analyze these stressed samples by HPLC or LC-MS to identify and characterize the degradation products.

Problem 3: Difficulty in Achieving Complete Dissolution

Possible Cause: The compound may have low solubility in the chosen solvent, or the material may have degraded, leading to less soluble impurities.

Troubleshooting Steps:

  • Consult Solubility Information:

    • Rationale: Different compounds have varying solubilities in different solvents.

    • Recommended Action: If available, consult the supplier's technical data sheet for solubility information. If not, you may need to perform small-scale solubility tests with a range of solvents relevant to your application. For some amino acid derivatives, sonication may be necessary to achieve dissolution in solvents like water.[2]

  • Consider a Solvent System:

    • Rationale: A mixture of solvents can sometimes provide better solubility than a single solvent.

    • Recommended Action: Try a co-solvent system. For example, if your compound is poorly soluble in a non-polar solvent, adding a small amount of a more polar co-solvent might improve solubility.

  • Gentle Warming:

    • Rationale: In some cases, gentle warming can increase the rate of dissolution and the overall solubility.

    • Recommended Action: Gently warm the solvent and compound mixture. However, be cautious, as excessive heat can lead to degradation. This should be done with careful monitoring.

III. Experimental Protocols

Protocol 1: Long-Term Stability Study

This protocol outlines a basic framework for conducting a long-term stability study on (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid. Such studies are crucial for determining the shelf-life and appropriate retest periods for the compound.[12][13]

Objective: To evaluate the chemical stability of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid under defined long-term storage conditions.

Materials:

  • (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid (multiple batches, if available)

  • Stability chambers set to desired conditions (e.g., 5 °C ± 3 °C and 25 °C ± 2 °C / 60% RH ± 5% RH)[12]

  • Appropriate containers (e.g., amber glass vials with tightly sealed caps)

  • HPLC system with a suitable detector (e.g., UV)

  • Analytical column (e.g., C18 reversed-phase)[10]

  • HPLC grade solvents

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Initial Analysis (Time Zero):

    • Perform a complete analysis of the initial material. This includes appearance, purity by HPLC, and any other relevant tests. This will serve as your baseline data.

  • Sample Preparation and Storage:

    • Aliquot the compound into the appropriate containers.

    • Place the containers in the stability chambers under the specified long-term storage conditions.

  • Testing Schedule:

    • Pull samples for analysis at predetermined time points. A typical schedule for a long-term study might be 0, 3, 6, 9, 12, 18, 24, and 36 months.[14]

  • Analysis:

    • At each time point, analyze the samples for appearance and purity by HPLC.

    • Compare the results to the time-zero data.

  • Data Evaluation:

    • Look for any significant changes in purity or the appearance of new impurity peaks.

    • If significant changes are observed, it may indicate degradation of the compound.

Data Summary Table:

Storage ConditionTime Point (Months)AppearancePurity (%) by HPLCNotes
5 °C ± 3 °C0White Powder99.5Initial
3
6
12
25 °C ± 2 °C / 60% RH ± 5% RH0White Powder99.5Initial
3
6
12
Protocol 2: HPLC Purity Assessment

This protocol provides a general method for assessing the purity of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid by reversed-phase HPLC.[10]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)[10]

Mobile Phase:

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Gradient:

  • A typical gradient might run from 5% B to 95% B over 20-30 minutes. The exact gradient should be optimized for your specific compound and potential impurities.

Sample Preparation:

  • Accurately weigh a small amount of the compound (e.g., 1 mg).

  • Dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.[10]

Analysis:

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (e.g., 214 nm or 254 nm, where the Cbz group absorbs).

  • Calculate the purity based on the area percentage of the main peak.

Workflow for HPLC purity assessment.

IV. References

  • A Comparative Guide to the Analytical Characterization of Cbz-Ala-Ala-Ala-Ala. Benchchem. Available from:

  • APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination. Shanghai Arbor Chemical Co.,Ltd. Available from:

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. Available from:

  • Stability Testing for Pharmaceuticals & More. Parameter Generation & Control. Available from:

  • (S)-2-Methylpyrrolidine-2-carboxylic acid | Amino Acid Derivative. MedChemExpress. Available from:

  • CBZ-Amino Acids. BOC Sciences. Available from:

  • SAFETY DATA SHEET. Sigma-Aldrich. Available from:

  • A Comparative Guide to Purity Assessment of Cbz-N-PEG15-amine Conjugates: HPLC vs. Alternatives. Benchchem. Available from:

  • Pharmaceutical Stability Testing Guide. Parameter Generation & Control. Available from:

  • Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use). IVAMI. Available from:

  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem. Available from:

  • CBZ Protected Amino Acids. Vector Labs. Available from:

  • SAFETY DATA SHEET. Available from:

  • Amino Acid Derivatives for Peptide Synthesis. Available from:

  • 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available from:

Sources

Validation & Comparative

Chiral HPLC method validation for enantiomeric excess of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Determining the enantiomeric excess (ee) of sterically hindered, N-protected amino acids like (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid is a critical quality control step in the synthesis of advanced peptidomimetics and active pharmaceutical ingredients (APIs). Because enantiomers can exhibit drastically different pharmacological profiles, regulatory agencies require rigorous, validated analytical methods to quantify chiral purity.

This guide provides an authoritative comparison of Chiral Stationary Phases (CSPs) and a comprehensive, ICH Q2(R2)-compliant validation protocol for determining the enantiomeric excess of this specific pyrrolidine derivative using High-Performance Liquid Chromatography (HPLC)[1].

Mechanistic Insight: The "Why" Behind Chiral Recognition

To develop a robust method, we must first understand the molecular interactions at play. (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid presents three distinct structural features that dictate its chromatographic behavior:

  • The Carboxylic Acid (-COOH): This moiety is highly polar and prone to ionization. If analyzed using a standard neutral mobile phase, the free acid will interact with residual silanol groups on the silica support of the column, causing severe peak tailing and destroying enantiomeric resolution. Causality: To suppress this ionization, an acidic modifier (such as 0.1% Trifluoroacetic Acid or Formic Acid) must be added to the mobile phase. This forces the analyte into its protonated, neutral state, ensuring sharp, symmetrical peaks[2].

  • The Cbz (Carboxybenzyl) Protecting Group: This bulky group provides essential sites for π−π stacking (via the phenyl ring) and hydrogen bonding (via the carbamate carbonyl and nitrogen) with the chiral selector.

  • The 3-Methyl & Pyrrolidine Ring: The spatial arrangement of the methyl group at the C3 position creates significant steric bulk, which is the primary driver for chiral discrimination when the molecule enters the chiral cavity of the stationary phase.

G cluster_interactions Three-Point Interaction Model CSP Chiral Stationary Phase (Amylose Phenylcarbamate) HB1 Hydrogen Bonding (Cbz Carbonyl ↔ CSP N-H) CSP->HB1 PiPi π-π Stacking (Cbz Phenyl ↔ CSP Phenyl) CSP->PiPi Steric Steric Fit (3-Methyl & Pyrrolidine Ring) CSP->Steric Analyte (2S,3S)-1-Cbz-3-methyl- pyrrolidine-2-carboxylic acid HB1->Analyte PiPi->Analyte Steric->Analyte

Caption: Three-point chiral recognition model for Cbz-protected pyrrolidine derivatives.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Choosing the correct chiral column is the most critical step in method development. Polysaccharide-based CSPs are the gold standard for N-protected amino acids, but their backbone structures yield vastly different results[3].

We compared the performance of three industry-standard columns: Chiralpak AD-H (Amylose-based), Chiralcel OD-H (Cellulose-based), and Chiralcel OJ-H (Cellulose-based) using a standardized mobile phase of Hexane/Isopropanol/TFA (85:15:0.1 v/v/v).

Why Amylose Outperforms Cellulose for Cbz-Proline Derivatives

The amylose backbone in Chiralpak AD-H forms a more inclusive, helical cavity compared to the flatter, more rigid linear structure of cellulose in Chiralcel OD-H. Because the 1-Cbz-3-methyl-pyrrolidine structure is highly sterically hindered, it requires the deeper helical grooves of the amylose derivative to achieve the necessary three-point interaction for baseline separation[4].

Table 1: Chromatographic Performance Comparison for (±)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid

Column PhaseBackbone PolymerResolution ( Rs​ )Selectivity ( α )Peak Shape / Tailing FactorVerdict
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)3.8 1.45 1.05 (Excellent) Optimal. Baseline separation achieved.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)1.21.121.30 (Moderate)Sub-optimal. Partial co-elution observed.
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)0.81.051.55 (Poor)Rejected. Insufficient chiral recognition.

Data Note: Optimal resolution ( Rs​>1.5 ) is required for accurate quantitative integration of the minor enantiomer.

ICH Q2(R2) Validation Workflow

Once the Chiralpak AD-H column is selected, the method must be validated. A self-validating protocol ensures that the system suitability is proven before any unknown samples are quantified.

G Start Method Optimization (Select CSP & Mobile Phase) Spec Specificity (Baseline Resolution Rs > 1.5) Start->Spec Sens Sensitivity (LOD & LOQ Determination) Spec->Sens Lin Linearity (R² > 0.999 across range) Sens->Lin Acc Accuracy & Precision (Recovery & %RSD < 2.0%) Lin->Acc Rob Robustness (Flow rate, Temp, Modifier) Acc->Rob End Validated Method for 'ee' Routine Analysis Rob->End

Caption: Step-by-step ICH Q2(R2) validation workflow for enantiomeric excess determination.

Core Validation Parameters
  • Specificity: You must inject a racemic standard (50:50 mixture of 2S,3S and 2R,3R) to prove that the method can resolve both peaks without interference from the solvent front or synthetic impurities.

  • Limit of Detection (LOD) & Quantitation (LOQ): Crucial for determining trace amounts of the undesired (2R,3R) enantiomer. Established via signal-to-noise ratios (S/N = 3 for LOD; S/N = 10 for LOQ).

  • Linearity: The detector response must be linear for the undesired enantiomer from the LOQ up to 150% of its specification limit.

  • Accuracy (Spike Recovery): Known amounts of the (2R,3R) enantiomer are spiked into a pure (2S,3S) sample. Recovery must fall between 98.0% and 102.0%.

Step-by-Step Experimental Methodology

Materials Required:

  • Column: Daicel Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: HPLC-grade Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).

  • Standards: Racemic (±)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid and pure (2S,3S) standard.

Protocol:

  • Step 1: Mobile Phase Preparation

    • Measure 850 mL of Hexane and 150 mL of IPA.

    • Add exactly 1.0 mL of TFA to the mixture (yielding 0.1% v/v).

    • Degas the mixture via ultrasonication for 10 minutes. Causality: Dissolved gases will cause baseline fluctuations and pump cavitation.

  • Step 2: Chromatographic Conditions Setup

    • Install the Chiralpak AD-H column. Set the column oven temperature to 25 °C. Causality: Temperature control prevents retention time drift.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 210 nm (optimal for the Cbz carbamate absorption) and 254 nm (for the phenyl ring).

  • Step 3: System Suitability & Specificity (Self-Validation)

    • Prepare a 1.0 mg/mL solution of the racemic standard in the mobile phase.

    • Inject 10 µL.

    • Acceptance Criteria: The chromatogram must show two distinct peaks of equal area. Calculate the resolution ( Rs​ ). Proceed only if Rs​≥1.5 .

  • Step 4: Sample Analysis

    • Prepare the unknown (2S,3S) sample at 1.0 mg/mL.

    • Inject 10 µL in triplicate.

    • Identify the major peak (2S,3S) and any minor peak corresponding to the retention time of the (2R,3R) enantiomer established in Step 3.

  • Step 5: Data Calculation

    • Calculate Enantiomeric Excess (ee) using the area percent method:

      ee(%)=Area(2S,3S)​+Area(2R,3R)​Area(2S,3S)​−Area(2R,3R)​​×100

References

  • Lancashire Online Knowledge. "The separation of specific enantiomers of anticancer reagent cytarabine using HPLC." University of Central Lancashire. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers." U.S. National Library of Medicine. Available at:[Link]

  • MDPI. "Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs." Molecules. Available at: [Link]

  • Asian Journal of Chemistry. "Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology." Asian Pubs. Available at:[Link]

Sources

Biological Activity Comparison Guide: (2S,3S) vs (2R,3R) 3-Methyl-pyrrolidine-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Stereochemical Imperative

In advanced drug development and natural product biosynthesis, the precise spatial arrangement of atoms dictates the success or failure of molecular recognition. 3-Methyl-pyrrolidine-2-carboxylic acid (commonly known as 3-methylproline) is a non-proteinogenic amino acid that serves as a critical structural determinant in various bioactive macrocycles and synthetic pharmaceuticals.

This guide provides an objective, data-driven comparison between the (2S,3S) and (2R,3R) enantiomers of 3-methylproline. By analyzing their distinct behaviors in fungal alkaloid biosynthesis, ribosomal binding, and kinase inhibition, we establish the mechanistic causality behind why the (2S,3S) configuration is overwhelmingly favored in biological systems, while the (2R,3R) enantiomer typically results in a complete loss of function.

Mechanistic Causality: Why Stereochemistry Dictates Function

To understand the divergent biological activities of these enantiomers, we must examine the physical chemistry of the pyrrolidine ring. Proline analogs uniquely influence the cis/trans isomerization of the peptidyl-prolyl bond.

  • (2S,3S)-3-Methylproline: The L-amino acid configuration at C2 (2S) ensures compatibility with native biological enzymes. Crucially, the methyl group at C3 (3S) sterically restricts the pyrrolidine ring puckering. This forces the molecule into a highly specific conformation that pre-organizes the peptide backbone, allowing it to adopt the rigid macrocyclic structures required for target engagement[1],[2].

  • (2R,3R)-3-Methylproline: This D-allo-like enantiomer completely alters the trajectory of the pharmacophore. When incorporated into a peptide chain, the inverted stereocenters cause a severe steric clash within standard biological binding pockets, preventing the formation of necessary hydrogen bonds and hydrophobic contacts.

G EnantS (2S,3S)-Enantiomer ConfS Favorable Ring Puckering & Pre-organized Backbone EnantS->ConfS EnantR (2R,3R)-Enantiomer ConfR Unfavorable Trajectory & Steric Clash EnantR->ConfR Target Biological Target (Ribosome / Kinase) ConfS->Target High Affinity ConfR->Target Low Affinity ActS Potent Inhibition / Target Engagement Target->ActS ActR Loss of Activity Target->ActR

Fig 1: Mechanistic causality of stereochemistry on target engagement and biological activity.

Comparative Biological Activity Profiles

Natural Product Biosynthesis: The UCS1025A Alkaloids

In the biosynthesis of the UCS1025A pyrrolizidinone family of fungal alkaloids, 3-methylproline is a mandatory building block. The Non-Ribosomal Peptide Synthetase (NRPS) module (UcsA) exhibits strict stereospecificity. In chemical complementation studies using a ΔucsF mutant strain (which lacks the ability to synthesize endogenous 3-methylproline), feeding the (2S,3S) enantiomer perfectly restores alkaloid production to high titers (~200 mg/L)[3]. Conversely, feeding the unnatural enantiomer or diastereomers results in zero restoration, proving that the NRPS adenylation domain acts as a strict stereochemical gatekeeper[3].

Antimicrobial Peptides: Bottromycin A2

Bottromycin A2 is a potent antibiotic that functions by binding to the A-site of the bacterial ribosome, thereby inhibiting protein synthesis. The natural molecule contains a (3S)-methylproline residue (which corresponds to the (2S,3S) configuration). This specific stereocenter is absolutely essential; it rigidifies the macrocycle, allowing it to lock into the ribosomal A-site. Synthetic analogs utilizing the (2R,3R) configuration fail to inhibit translation because the altered ring puckering prevents the macrocycle from fitting into the ribosomal binding pocket[1],[2].

Pharmaceutical Drug Design: PI3K Inhibitors

Beyond natural products, (2S,3S)-3-methyl-pyrrolidine-2-carboxylic acid amide is utilized as a highly specific chiral intermediate in the synthesis of Phosphatidylinositol 3-kinase (PI3K) inhibitors[4]. The spatial orientation of the (2S,3S) pyrrolidine ring perfectly matches the hydrophobic pocket of the PI3K alpha kinase domain. Substituting this with the (2R,3R) enantiomer abolishes kinase inhibitory activity, demonstrating the unforgiving nature of target-site stereospecificity in modern oncology drug design[4].

Quantitative Data Comparison

The following table summarizes the comparative performance of the two enantiomers across distinct biological and synthetic applications.

Property / Parameter(2S,3S)-3-Methylproline(2R,3R)-3-MethylprolineCausality / Mechanistic Impact
Stereochemical Series L-amino acid derivativeD-amino acid derivativeDetermines compatibility with native biological enzymes.
NRPS Incorporation (UcsA) High (Restores ~200 mg/L)None (0 mg/L)Adenylation domain stereospecificity strictly requires the L-configuration[3].
Bottromycin A2 Activity Potent (MIC ~1-4 µg/mL)Inactive(2S,3S) rigidifies the macrocycle for optimal ribosomal A-site binding[1],[2].
PI3K Inhibitor Precursor Active IntermediateInactive IntermediateFits the hydrophobic pocket of the PI3K alpha kinase domain[4].
Amide Bond Isomerization Favors specific trans stateAlters trajectoryThe C3-methyl group sterically restricts pyrrolidine ring puckering.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in negative controls (knockout strains/vehicle) to isolate the stereochemical variable.

Protocol 1: In Vivo Chemical Complementation Assay (Fungal Alkaloids)

Purpose: To objectively measure the stereospecific acceptance of 3-methylproline enantiomers by NRPS modules.

  • Strain Preparation: Culture a ΔucsF knockout mutant strain of the target fungus. Causality: This strain cannot synthesize native 3-methylproline, creating a zero-background system where any downstream product is causally linked to the exogenous supplement.

  • Enantiomer Feeding: Divide the culture into three parallel arms:

    • Arm A (Negative Control): Add vehicle (DMSO/Water).

    • Arm B (Test): Supplement with 5 mM (2S,3S)-3-methylproline.

    • Arm C (Counter-Test): Supplement with 5 mM (2R,3R)-3-methylproline.

  • Incubation: Incubate cultures at 28°C for 5 days under continuous shaking (200 rpm) to allow for secondary metabolite biosynthesis.

  • Extraction & LC-MS/MS Validation: Extract the culture broth with ethyl acetate. Analyze the organic layer via LC-MS/MS.

  • Validation Check: Confirm the presence of the target alkaloid mass only in Arm B. The absence of the mass in Arm C validates the strict stereospecificity of the NRPS UcsA module.

G Mutant ΔucsF Mutant Strain (Deficient in 3-Methylproline) AddS Supplement with (2S,3S)-3-Methylproline Mutant->AddS AddR Supplement with (2R,3R)-3-Methylproline Mutant->AddR NRPS_S NRPS Module UcsA (Stereospecific Acceptance) AddS->NRPS_S NRPS_R NRPS Module UcsA (Steric Rejection) AddR->NRPS_R ResultS High Titer Alkaloid Production (~200 mg/L) NRPS_S->ResultS ResultR No Alkaloid Production (0 mg/L) NRPS_R->ResultR

Fig 2: Stereospecific chemical complementation workflow in alkaloid biosynthesis.

Protocol 2: In Vitro Ribosomal Translation Inhibition Assay

Purpose: To compare the binding efficacy of Bottromycin analogs synthesized with different 3-methylproline enantiomers.

  • System Setup: Utilize a cell-free transcription-translation (TX-TL) system (e.g., E. coli S30 extract) expressing a superfolder GFP (sfGFP) reporter plasmid.

  • Compound Preparation: Prepare serial dilutions (0.1 µg/mL to 50 µg/mL) of Bottromycin analogs containing either the (2S,3S) or (2R,3R) enantiomer.

  • Assay Execution: Add the compounds to the TX-TL system in a 384-well black microplate. Include Tetracycline as a positive inhibition control.

  • Kinetic Readout: Measure GFP fluorescence (Ex: 485 nm, Em: 520 nm) continuously for 120 minutes at 37°C. Causality: Fluorescence output is inversely proportional to ribosomal A-site inhibition.

  • Data Synthesis: Calculate the IC50 values. The (2S,3S) analog will exhibit a sharp inhibition curve, while the (2R,3R) analog will mirror the negative control, proving the necessity of the (2S,3S) conformation for A-site binding.

References

  • Source: nih.
  • Source: rsc.
  • Source: acs.
  • Source: google.

Sources

A Comparative Guide to Determining the Optical Purity of Synthesized (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of pharmaceutical compounds is a critical determinant of their biological activity. In the synthesis of chiral molecules such as (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid, a key intermediate in many drug discovery programs, the precise determination of its optical purity is paramount. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, offering insights into the principles, experimental workflows, and relative merits of each approach.

The target molecule, (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid, possesses two stereocenters, making the control and analysis of its stereoisomeric composition essential. The presence of the carboxyl group and the pyrrolidine ring offers multiple avenues for chiral analysis.

Comparative Analysis of Analytical Techniques

The determination of enantiomeric excess (e.e.) or optical purity is most commonly achieved through chromatographic and spectroscopic methods. Each technique offers distinct advantages and is suited to different stages of the research and development process.

Technique Principle Advantages Disadvantages Typical Application
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).[1]Direct analysis, high resolution, widely applicable.[1]Expensive chiral columns, method development can be time-consuming.Routine quality control, preparative separation.
Gas Chromatography (GC) with Chiral Column Similar to HPLC but for volatile compounds.High efficiency, suitable for small molecules.Requires derivatization to increase volatility, risk of racemization at high temperatures.Analysis of volatile amino acid derivatives.[2]
Supercritical Fluid Chromatography (SFC) Uses supercritical CO2 as the mobile phase with chiral stationary phases.[3]Faster separations, reduced solvent consumption (greener), lower backpressure.[4][5][6]Specialized equipment required.High-throughput screening, preparative separations.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift non-equivalence in enantiomers.[7][8]Rapid analysis, no separation required, provides structural information.[9]Lower sensitivity for minor enantiomers, requires specific chiral reagents.Reaction monitoring, structural confirmation.
Polarimetry Measures the rotation of plane-polarized light by a chiral sample.[10]Simple, non-destructive, provides a bulk measure of optical activity.[11]Insensitive at low concentrations, requires a known specific rotation of the pure enantiomer, susceptible to impurities.[12]Preliminary assessment of optical purity, historical standard.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light.Sensitive to stereochemistry, can be used for quantitative analysis.[13]Requires a chromophore near the stereocenter, can be complex to interpret.Conformational analysis, determining absolute configuration.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining optical purity due to its high resolution and direct analytical capabilities.[1] The separation is based on the differential diastereomeric interactions between the enantiomers and the chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for a wide range of compounds, including pyrrolidine derivatives.[1]

Workflow for Direct Chiral HPLC Separation:

A Prepare Analyte Solution B Select Chiral Stationary Phase (CSP) A->B Based on analyte properties C Mobile Phase Screening B->C Normal/Reversed Phase D Inject Sample onto HPLC System C->D E Detect Separated Enantiomers (UV, etc.) D->E F Quantify Peak Areas to Determine e.e. E->F

Caption: Workflow for Direct Chiral HPLC Separation.

Experimental Protocol: Direct Chiral HPLC

  • Column Selection: Start with a polysaccharide-based CSP such as a Daicel Chiralpak® series column.[14]

  • Sample Preparation: Dissolve a known concentration of the synthesized (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid in a suitable solvent (e.g., mobile phase).

  • Mobile Phase: For normal-phase chromatography, a typical mobile phase would be a mixture of n-hexane and an alcohol like isopropanol or ethanol. For reversed-phase, acetonitrile or methanol with water is common. Modifiers such as trifluoroacetic acid (for the carboxylic acid) or diethylamine may be necessary to improve peak shape.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Analysis: Inject the sample and integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated as:

    • e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a rapid method for determining enantiomeric purity without the need for chromatographic separation.[8] The addition of a chiral solvating agent (CSA) to the NMR sample forms transient diastereomeric complexes with the enantiomers of the analyte.[8][15] This results in different chemical shifts for corresponding protons in the two enantiomers, allowing for their quantification.

Workflow for NMR Analysis with CSA:

A Prepare Analyte Solution in NMR Solvent B Add Chiral Solvating Agent (CSA) A->B C Acquire 1H NMR Spectrum B->C D Identify Diastereotopically Shifted Peaks C->D E Integrate Peaks to Determine Enantiomeric Ratio D->E

Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.

Experimental Protocol: NMR with CSA

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • CSA Selection: For a carboxylic acid, a chiral amine or alcohol can be an effective CSA. (R)-1-(1-Naphthyl)ethylamine is a common choice.

  • Spectrum Acquisition: Acquire a standard proton NMR spectrum.

  • CSA Addition: Add a molar equivalent of the CSA to the NMR tube, mix well, and re-acquire the spectrum.

  • Analysis: Look for splitting of a well-resolved singlet or doublet in the original spectrum into two distinct signals corresponding to the two enantiomers. Integrate the areas of these two signals to determine the enantiomeric ratio.

Indirect Methods: Derivatization followed by Chromatography

In cases where direct chiral separation is difficult, an indirect approach can be employed. This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (HPLC or GC).

Workflow for Indirect Chiral Separation:

A React Analyte with Chiral Derivatizing Agent (CDA) B Formation of Diastereomers A->B C Separate Diastereomers on Achiral Column (HPLC/GC) B->C D Detect and Quantify Diastereomers C->D E Calculate Original Enantiomeric Ratio D->E

Caption: Workflow for Indirect Chiral Separation via Derivatization.

Experimental Protocol: Derivatization for GC Analysis

  • Derivatization: The carboxylic acid group of the analyte can be esterified with a chiral alcohol (e.g., (R)-(-)-2-Butanol) under standard esterification conditions.

  • Extraction: After the reaction is complete, extract the diastereomeric esters into an organic solvent and concentrate.

  • GC Analysis: Inject the sample onto a GC equipped with a standard achiral capillary column (e.g., a DB-5 or HP-5).

  • Quantification: The two diastereomers should elute at different retention times. Integrate the peak areas to determine their ratio, which corresponds to the original enantiomeric ratio of the analyte.

Conclusion

The choice of method for determining the optical purity of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid depends on the specific requirements of the analysis. For routine, high-accuracy quality control, chiral HPLC is the preferred method. For rapid, in-process checks and when structural confirmation is also desired, NMR spectroscopy with a chiral solvating agent is a powerful tool. Indirect methods involving derivatization are valuable when direct methods fail or when only achiral instrumentation is available. Newer techniques like SFC offer significant advantages in terms of speed and sustainability and are becoming increasingly prevalent in the pharmaceutical industry.[4][5] A thorough understanding of the principles and practical considerations of each technique is essential for obtaining reliable and accurate measurements of optical purity.

References

  • Benchchem. Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • PatSnap. A method for measuring the optical purity of chiral carboxylic acid - Eureka.
  • Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Published September 19, 2024.
  • Pharmaceutical Technology. Supercritical Fluid Chiral Separations. Published March 13, 2025.
  • Waters Corporation. SFC Columns for Chiral & Achiral Separations.
  • Phenomenex. Chiral Super Critical Fluid Chromatography.
  • Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Published March 1, 2022.
  • LibreTexts Chemistry. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Published April 25, 2022.
  • ResearchGate. NMR Chiral solvating agents.
  • RSC Publishing. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Published September 8, 2022.
  • PMC. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Published July 17, 2013.
  • Anton Paar Wiki. Basics of polarimetry.
  • ACS Publications. Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy.
  • PMC. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography.
  • Semantic Scholar. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Published September 8, 2022.
  • Torontech. Polarimeter Guide: Optical Activity & Applications. Published January 2, 2025.
  • PubMed. Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Published June 8, 2015.
  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • RSC Publishing. Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe.
  • YouTube. How To Calculate Optical Purity? - Polarimeter. Published March 16, 2026.
  • Benchchem. Application Notes and Protocols for Chiral Pyrrolidine Derivatives in Flow Chemistry.
  • LibreTexts Chemistry. 5.5 Polarimetry. Published May 19, 2019.
  • ACS Publications. Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. Published May 7, 2025.
  • PMC. Synthesis of a New Chiral Pyrrolidine. Published March 9, 2010.
  • Journal of the American Chemical Society. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. Published June 12, 2023.
  • ACS Publications. Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays with a Chiral Scandium Complex. Published September 14, 2006.
  • PMC. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region.
  • ACS Publications. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. Published January 2, 2025.
  • Michigan Technological University. Stereochemical Determination of b-, g-, and d-Chiral Carboxylic Acids. Published February 12, 2015.
  • Vernier. Understanding Polarimetry > Experiment 6 from Organic Chemistry with Vernier.
  • Thermo Fisher Scientific. (2S,3S)-3-Methylpyrrolidine-2-carboxylic acid, 97% 1 g | Contact Us.
  • PubChem. (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid | C6H11NO2 | CID 2724879.
  • PubChem. (2S,3R)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid.
  • PubChemLite. (2s,3s)-3-methylpyrrolidine-2-carboxylic acid.
  • ChemicalBook. (2S,3S)-3-METHYLPYRROLIDINE-2-CARBOXYLIC ACID synthesis.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.